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Core Science & Biosynthesis

Foundational

(3-Methylisoxazol-5-yl)methanamine Scaffolds in Neurology: A Technical Guide to Drug Discovery and Evaluation

Abstract The isoxazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Within this class, the (3-Methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Within this class, the (3-Methylisoxazol-5-yl)methanamine scaffold has emerged as a particularly promising core for the development of novel therapeutics targeting neurological disorders. Its unique physicochemical properties, including its role as a bioisosteric replacement for other functional groups and its capacity for diverse chemical modifications, make it an attractive starting point for drug design.[3] This technical guide provides an in-depth analysis of the biological activities of this scaffold, focusing on its role as a modulator of critical neurological targets. We will explore the mechanistic basis of its action, detail robust methodologies for its synthesis and evaluation, and present a framework for structure-activity relationship (SAR) studies aimed at optimizing lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing treatments for complex neurological diseases.

Chapter 1: The (3-Methylisoxazol-5-yl)methanamine Scaffold: A Privileged Structure in Neuropharmacology

The (3-Methylisoxazol-5-yl)methanamine core is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, further functionalized with a methyl group at the 3-position and a methanamine group at the 5-position.[3][4] This specific arrangement of atoms confers a unique set of electronic and steric properties that are highly advantageous for neurological drug design.

  • Electronic Profile: The isoxazole ring is electron-rich, allowing it to participate in various non-covalent interactions such as hydrogen bonding and π–π stacking with biological targets.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic character of the ring facilitates stacking interactions.

  • Structural Rigidity and Conformation: The planar and rigid nature of the isoxazole ring helps to reduce the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, often resulting in higher affinity and selectivity.

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles, a critical consideration for drugs targeting the central nervous system (CNS).

  • Blood-Brain Barrier (BBB) Permeability: The overall physicochemical properties of molecules containing this scaffold, such as lipophilicity and polar surface area, can be fine-tuned through chemical modification to optimize penetration across the BBB.

The primary amine of the methanamine group is a key functional handle. It is basic at physiological pH, allowing for the formation of crucial salt-bridge interactions within receptor binding pockets. Furthermore, it serves as a versatile point for synthetic elaboration, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Chapter 2: Primary Neurological Target: The AMPA Receptor

A significant body of research has identified the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor as a primary target for compounds bearing the isoxazolyl scaffold.[5][6][7] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the CNS.[7][8] Their dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, depression, and cognitive deficits.[8][9][10]

Mechanism of Action: Positive Allosteric Modulation (PAM)

Derivatives of the (3-Methylisoxazol-5-yl)methanamine scaffold often function as Positive Allosteric Modulators (PAMs) of the AMPA receptor.[6][10] Unlike direct agonists that bind to the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor complex.[8] This binding event does not activate the receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate.

The primary mechanisms by which AMPA receptor PAMs exert their effects are:

  • Slowing Deactivation: They stabilize the open state of the ion channel, prolonging the flow of ions in response to glutamate binding.[8]

  • Reducing Desensitization: They inhibit the rapid closure of the channel that normally occurs in the continued presence of glutamate.[8]

By potentiating AMPA receptor function, these modulators can enhance synaptic plasticity, improve long-term potentiation (LTP), and increase the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF), all of which are vital for learning and memory.[11]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of an AMPA receptor PAM.

AMPA_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicles Glutamate_Released Glutamate_Vesicle->Glutamate_Released Action Potential AMPAR AMPA Receptor Ligand Binding Domain (LBD) Transmembrane Domain (TMD) Ca_ion Na+/Ca²+ Influx AMPAR:tmd->Ca_ion Channel Potentiation (Slower Deactivation/ Desensitization) PAM Isoxazole PAM PAM->AMPAR:head PAM Binds (Allosteric Site) LTP Enhanced LTP & Synaptic Plasticity Ca_ion->LTP Glutamate_Released->AMPAR:lbd Glutamate Binds

Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the (3-Methylisoxazol-5-yl)methanamine scaffold is crucial for developing potent and selective drug candidates. SAR studies focus on understanding how changes to different parts of the molecule affect its biological activity.

  • N-Substitution on the Methanamine: This is the most common site for modification. Introducing various alkyl, aryl, or heterocyclic groups can significantly impact potency and selectivity. The choice of substituent can influence interactions with specific sub-pockets of the allosteric binding site.

  • Modification of the Methyl Group: Replacing the methyl group at the 3-position with other small alkyl or halogenated groups can modulate the electronic properties of the isoxazole ring, affecting binding affinity.

  • Ring Substitution: While less common, substitution on the isoxazole ring itself can be explored to fine-tune physicochemical properties.

The goal of these studies is to achieve a balance between high potency at the AMPA receptor and minimal activity at other receptors (e.g., NMDA, kainate) to reduce the risk of side effects like excitotoxicity and convulsions.[11][12]

Quantitative SAR Data Summary
Compound IDN-SubstituentTargetAssay TypePotency (EC50/IC50)Source
Lead Scaffold -HAMPA ReceptorElectrophysiologyBaselineFictional Example
Analog 1 -BenzylAMPA ReceptorFLIPR Ca²+ Assay1.2 µMFictional Example
Analog 2 -PhenylAMPA ReceptorFLIPR Ca²+ Assay3.5 µMFictional Example
Analog 3 -(4-fluorobenzyl)AMPA ReceptorElectrophysiology250 nMFictional Example
Analog 4 -CyclohexylAMPA ReceptorElectrophysiology800 nMFictional Example

This table is a representative example to illustrate SAR data; specific values are hypothetical.

Chapter 4: Preclinical Evaluation: A Methodological Guide

A robust preclinical evaluation pipeline is essential to validate the therapeutic potential of novel (3-Methylisoxazol-5-yl)methanamine derivatives. This process involves a tiered approach, from high-throughput in vitro screening to more complex in vivo behavioral models.

Experimental Workflow Overview

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS Primary Screen: High-Throughput FLIPR Assay EC50 Secondary Screen: Potency Determination (EC50) Electrophysiology HTS->EC50 Active 'Hits' Selectivity Selectivity Profiling: Counter-screens (NMDA, Kainate) EC50->Selectivity Potent Compounds ADME In Vitro ADME: Microsomal Stability, CYP Inhibition Selectivity->ADME Selective Compounds PK Pharmacokinetics: Rodent PK Studies (IV, PO) ADME->PK Compounds with Good Drug-like Properties Efficacy Efficacy Models: Cognitive Enhancement (e.g., Novel Object Recognition) PK->Efficacy Compounds with Good Exposure Safety Safety/Tolerability: Rodent Behavioral Observation Efficacy->Safety Candidate Lead Candidate Selection Safety->Candidate

Caption: Tiered workflow for preclinical evaluation of novel compounds.

Detailed Protocol: In Vitro Functional Assay (FLIPR)

This protocol describes a high-throughput functional assay to identify positive allosteric modulators of the AMPA receptor using a Fluorescent Imaging Plate Reader (FLIPR).

Objective: To measure the ability of test compounds to potentiate glutamate-induced calcium influx in a cell line stably expressing a human AMPA receptor subtype (e.g., GluA2).[13][14]

Materials:

  • HEK293 cell line stably expressing hGluA2.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep).

  • Black-walled, clear-bottom 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds dissolved in DMSO.

  • Glutamate (agonist).

  • FLIPR instrument.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture HEK293-hGluA2 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in culture medium.

    • Seed 20,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO₂.

    • Causality Check: A consistent cell number ensures a uniform and reproducible fluorescent signal.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Causality Check: This incubation allows the cell-permeable dye to enter the cells, where intracellular esterases cleave it into its active, calcium-sensitive form.

  • Compound Addition (First Addition):

    • Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration should be <0.5%.

    • The FLIPR instrument adds 10 µL of the compound solution to the wells.

    • Incubate for 5-10 minutes at room temperature.

    • Causality Check: This pre-incubation period allows the allosteric modulator to bind to the receptor before the agonist is introduced.

  • Agonist Addition and Signal Reading (Second Addition):

    • Prepare a solution of glutamate in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₂₀).

    • The FLIPR instrument initiates kinetic reading of fluorescence (e.g., every 1 second for 120 seconds).

    • After a short baseline reading (~10 seconds), the instrument adds 10 µL of the glutamate solution.

    • Continue reading the fluorescence to capture the peak response.

    • Causality Check: Using a submaximal (EC₂₀) concentration of glutamate creates a window to observe potentiation by the PAM. A maximal concentration would saturate the signal, masking any enhancing effect.

  • Data Analysis:

    • Calculate the percentage potentiation relative to the glutamate-only control wells.

    • Plot the percent potentiation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal potentiation is observed).

Detailed Protocol: In Vivo Behavioral Model (Novel Object Recognition)

The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory, which is often impaired in neurological disorders.[15]

Objective: To evaluate the ability of a lead compound to enhance cognitive performance in mice.

Materials:

  • Adult male C57BL/6 mice.

  • An open-field arena (e.g., 40x40x40 cm), uniformly lit.

  • Two sets of identical objects (familiarization phase) and one novel object (test phase). Objects should be of similar size but different shapes/textures and heavy enough that mice cannot displace them.

  • Video tracking software.

  • Test compound and vehicle.

Step-by-Step Methodology:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena for 10 minutes to allow exploration and reduce novelty-induced stress.

    • Return the mouse to its home cage.

    • Self-Validation: This step ensures that behavior in subsequent phases is driven by object exploration, not anxiety related to the new environment.

  • Familiarization/Training (Day 2):

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral) 30 minutes before the trial.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring each object (defined as the nose pointing at the object within 2 cm).

    • Self-Validation: Ensure there is no innate preference for one object's location. The time spent exploring A1 and A2 should be approximately equal.

  • Test (Day 3, 24-hour retention interval):

    • Re-administer the compound or vehicle 30 minutes before the trial.

    • Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each mouse: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

    • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the vehicle-treated group and the compound-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

    • Interpretation: A significantly higher DI in the compound-treated group compared to the vehicle group suggests that the compound enhances recognition memory.

Chapter 5: Challenges and Future Directions

While the (3-Methylisoxazol-5-yl)methanamine scaffold holds immense promise, several challenges remain. A key concern with AMPA receptor modulators is the narrow therapeutic window between efficacy and side effects such as seizures. Future research should focus on developing compounds with improved selectivity for specific AMPA receptor subunit combinations that may be localized in brain regions relevant to cognition, potentially widening this therapeutic index. Furthermore, exploring the scaffold's potential to interact with other neurological targets beyond the AMPA receptor could open new avenues for treating a wider range of CNS disorders. The continued integration of computational modeling with traditional medicinal chemistry will be instrumental in rationally designing the next generation of therapeutics based on this versatile and powerful scaffold.

References
  • Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. (n.d.). JETIR.org.
  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 164, 105797.
  • Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate.
  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press.
  • Alzheimer's research using animal models significantly increases understanding of the disease. (2008, December 14). EurekAlert!.
  • CHAPTER 6: AMPA Receptor Positive Allosteric Modulators – a Case History. (n.d.). In Books.
  • Wild, A. T., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174349.
  • Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants. (n.d.). ResearchGate.
  • AMPA receptor-positive allosteric modulators for the treatment of cognitive impairment associated with schizophrenia. (n.d.). Ovid.
  • STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. (n.d.).
  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). PubMed.
  • (3-Phenyl-5-isoxazolyl)methanamine. (n.d.). Chem-Impex.
  • AMPA Receptor Positive Allosteric Modulators.pdf. (n.d.). ORCA – Online Research @ Cardiff.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036.
  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem.
  • The examples of the known positive modulators of the AMPA receptor. (n.d.). ResearchGate.
  • Benzyl-(3-Methyl-Isoxazol-5-Ylmethyl)-Amine. (n.d.). CymitQuimica.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. (2021). MDPI.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI.
  • New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring. (n.d.). SSRN.
  • 1-(3-Methylisoxazol-5-yl)methanamine. (n.d.). Sigma-Aldrich.
  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). (n.d.). ResearchGate.
  • New Insights In The Development of Positive Allosteric Modulators of A-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors Belonging To 3,4-Dihydro-2H-1,2,4-Benzothiadiazine 1,1-Dioxides. (2023). SSRN.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Research Article Biological and Molecular Chemistry.
  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. (2022). Journal of Emerging Investigators.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC.

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of Isoxazole Methanamine Salts

This technical guide details the safety, toxicity, and handling protocols for Isoxazole Methanamine Salts , a critical class of heterocyclic building blocks in medicinal chemistry.[1] Executive Summary Isoxazole methanam...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, toxicity, and handling protocols for Isoxazole Methanamine Salts , a critical class of heterocyclic building blocks in medicinal chemistry.[1]

Executive Summary

Isoxazole methanamine salts (e.g., isoxazol-3-ylmethanamine hydrochloride, 3,5-dimethyl-4-isoxazolemethanamine) serve as essential pharmacophores in the synthesis of COX-2 inhibitors, antibiotics (e.g., isoxazolyl penicillins), and GABAergic ligands.[1] While often treated as generic "amine salts," their safety profile is non-monotonic.[1] Toxicity ranges from Category 4 (Harmful) for simple alkyl-substituted building blocks to Category 2 (Fatal) for specific 3-hydroxy-isoxazole derivatives (muscimol analogs).[1]

This guide replaces generic safety advice with a structure-activity relationship (SAR)-based safety assessment, providing protocols for handling these hygroscopic, potentially neuroactive salts.[1]

Chemical Identity & Physicochemical Properties

The Salt Factor

Isoxazole methanamines are typically supplied as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to stabilize the primary amine and prevent oxidation.[1]

  • Hygroscopicity: The HCl salts are moderately to highly hygroscopic. Moisture uptake leads to hydrolysis and "clumping," which increases the risk of aerosolization during weighing.[1]

  • Acidity: Aqueous solutions are acidic (pH 3–5).[1]

  • Stability: The isoxazole ring is stable in acid but labile in base . Exposure to strong bases (pH > 10) can trigger ring opening to form reactive

    
    -cyanoenols [1].[1]
    
Representative Compounds & GHS Classifications

The toxicity profile is heavily dependent on the substitution pattern of the isoxazole ring.

Compound ClassExample StructureCAS No.GHS Toxicity (Oral)Primary Hazard
Simple Building Block 3,5-Dimethyl-4-isoxazolemethanamine131052-47-6Cat.[1][2] 4 (H302)Irritant, Harmful if swallowed
Halogenated Core 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamineN/ACat.[1] 3 (H301)Toxic if swallowed
Bioactive Core 5-(Aminomethyl)-3-isoxazolol (Muscimol)2763-96-4Cat.[1][2] 2 (H300)Fatal if swallowed (Neurotoxic)

Critical Insight: Never assume a generic "Irritant" status for a new isoxazole salt. If the structure mimics GABA (e.g., 3-hydroxy substitution), treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[1]

Toxicological Profile & Mechanisms

Mechanism of Action (Toxicity)

The toxicity of these salts stems from two distinct pathways:[1]

  • Pharmacological Toxicity (Neurotoxicity):

    • Isoxazoles with a 3-hydroxy or 3-alkoxy group can mimic the neurotransmitter GABA or Glutamate (AMPA receptors).[1]

    • Mechanism: Agonism at GABA-A receptors leads to CNS depression, hallucinations, or convulsions.[1] This is the primary driver for Category 2/3 classifications [2].[1]

  • Chemical Toxicity (Ring Opening):

    • Metabolic or chemical ring opening (often base-catalyzed) releases reactive intermediates.[1]

    • Pathway: The N-O bond cleavage generates an imino-ketone or nitrile species, which can act as an electrophile, depleting cellular glutathione [1].[1]

Quantitative Toxicity Data
  • LD50 (Rat, Oral):

    • Simple Methyl derivatives: ~500–1200 mg/kg.

    • Muscimol-like derivatives: ~45 mg/kg (High Toxicity) [3].[1]

  • Sensitization: Primary amines are potential skin sensitizers. Repeated exposure may induce allergic dermatitis.[1]

Safety Data Sheet (SDS) Architecture

When authoring or interpreting an SDS for a novel isoxazole methanamine salt, use the following logic tree to determine the Hazard Classification.

Visualization: Hazard Classification Logic

HazardLogic Start Analyze Isoxazole Structure CheckOH Is there a 3-Hydroxy/Alkoxy group? Start->CheckOH CheckHalogen Is there a Halogen/Aryl group? CheckOH->CheckHalogen No Cat2 GHS Cat 2: Fatal if Swallowed (Possible Neurotoxin) CheckOH->Cat2 Yes (GABA mimic risk) Cat3 GHS Cat 3: Toxic if Swallowed CheckHalogen->Cat3 Yes (Increased Lipophilicity) Cat4 GHS Cat 4: Harmful if Swallowed + Skin/Eye Irritant CheckHalogen->Cat4 No (Simple Alkyl)

Figure 1: Decision tree for estimating GHS toxicity classification of novel isoxazole methanamine salts based on structural motifs.

Experimental Protocols

Protocol: Safe Weighing of Hygroscopic Isoxazole Salts

Objective: Prevent aerosolization and moisture degradation during weighing. PPE: Nitrile gloves (double gloved), Lab coat, Safety glasses.[1] For Cat 2/3 compounds: N95 mask or Biosafety Cabinet.

  • Preparation: Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

  • Atmosphere: If the salt is highly hygroscopic (deliquescent), weigh under a stream of Nitrogen or in a glovebox.[1]

  • Transfer:

    • Use a static-free spatula (plastic or anti-static coated).[1]

    • Do not tap the spatula against the weigh boat; this creates dust.

    • Close the stock container immediately.

  • Dissolution: Add solvent (e.g., DMSO, Methanol) directly to the weigh boat or vial before removing it from the hood/balance enclosure to trap any dust.[1]

Protocol: Emergency Spillage Neutralization

Scenario: Spillage of 5g of Isoxazole Methanamine HCl (Solid) on the bench.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Wear a Tyvek suit, double nitrile gloves, and a P100 respirator (if powder is visible in air).[1]

  • Containment: Cover the spill gently with paper towels dampened with weak acid (e.g., 1% Acetic Acid) or water.[1]

    • Reasoning: Do not use bleach or strong base. High pH causes ring opening and potential release of reactive nitrile species [1].[1]

  • Cleanup:

    • Scoop up the damp material (do not sweep dry dust).

    • Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."

    • Wipe the surface with soap and water, followed by ethanol.

Metabolic Stability & Handling Diagram

The following diagram illustrates the stability profile of the isoxazole ring, guiding the choice of solvents and reagents.

RingStability Isoxazole Isoxazole Salt (Intact Ring) Acidic Acidic/Neutral pH (pH < 8) Isoxazole->Acidic Store/Handle Basic Basic pH (pH > 10) Isoxazole->Basic Avoid Stable STABLE Safe for storage/reaction Acidic->Stable Unstable UNSTABLE Ring Opening -> Cyanoenol Basic->Unstable Reactive Reactive Electrophile (Toxicity Risk) Unstable->Reactive

Figure 2: Stability profile of the isoxazole ring.[1] Basic conditions trigger ring cleavage, leading to degradation and potential toxicity.

References

  • ResearchGate. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Muscimol Compound Summary (Mechanism of Action).[1] Available at: [Link][1]

Sources

Foundational

Technical Guide: Sourcing, Synthesis, and Quality Assurance of 3-Methyl-5-aminomethylisoxazole Dihydrochloride

This technical guide provides a comprehensive analysis of 3-methyl-5-aminomethylisoxazole dihydrochloride , a critical heterocyclic building block and GABA analog. Executive Summary 3-methyl-5-aminomethylisoxazole (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-methyl-5-aminomethylisoxazole dihydrochloride , a critical heterocyclic building block and GABA analog.

Executive Summary

3-methyl-5-aminomethylisoxazole (CAS: 154016-55-4, free base) is a structural analog of the potent GABA-A agonist Muscimol (5-aminomethyl-3-hydroxyisoxazole). By replacing the 3-hydroxyl group with a methyl group, this compound serves as a vital negative control or partial agonist in structure-activity relationship (SAR) studies, probing the hydrogen-bonding requirements of the GABA binding pocket. Additionally, its primary amine functionality makes it a high-value scaffold for peptidomimetic drug discovery.

This guide addresses the specific requirement for the dihydrochloride (2HCl) salt form. While the monohydrochloride (HCl) is the standard commercial form, the dihydrochloride is often requested to enhance solubility in highly acidic media or to ensure full protonation of the isoxazole nitrogen (pKa ~ -1.5) in specific catalytic applications.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 1-(3-Methylisoxazol-5-yl)methanamine dihydrochloride
Common Name 3-Methyl-5-aminomethylisoxazole 2HCl
CAS (Free Base) 154016-55-4
CAS (Mono-HCl) 70183-89-0
Formula C₅H₈N₂O[1][2] · 2HCl
Molecular Weight 112.13 (Free Base) / 185.05 (2HCl)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol
Stability Hygroscopic; store under inert gas at -20°C

Critical Note on Salt Stoichiometry: Most commercial suppliers (e.g., Fluorochem, Sigma-Aldrich) list the monohydrochloride or free base . The dihydrochloride is thermodynamically less stable due to the low basicity of the isoxazole ring nitrogen. Researchers requiring the 2HCl form must often perform a custom salt formation or explicitly request a custom synthesis.

Sourcing & Supplier Landscape

The supply chain for this compound is bifurcated between catalog suppliers (standard grades) and custom synthesis houses (specific salt forms).

Supplier Comparison Matrix
Supplier CategoryRepresentative VendorsPurity SpecForm AvailableLead Time
Primary Catalog CymitQuimica (Fluorochem), Sigma-Aldrich (AldrichCPR)>97% (HPLC)Free Base / Mono-HCl1-2 Weeks
Bulk/Industrial Dayang Chem, Ambeed>95%Mono-HCl2-4 Weeks
Custom Synthesis Enamine, ChemSpace>98%Custom (2HCl) 4-6 Weeks

Recommendation: For strict 2HCl requirements, purchase the Free Base (CAS 154016-55-4) and perform the salt formation in-house (Protocol provided in Section 5) to ensure stoichiometry and freshness.

Synthesis & Manufacturing Pathway

The most robust synthesis route utilizes a [3+2] Cycloaddition between an in situ generated nitrile oxide and a protected propargylamine. This method ensures high regioselectivity for the 3,5-disubstituted isoxazole.

Synthesis Workflow Diagram

SynthesisPathway Nitroethane Nitroethane (Precursor) NitrileOxide Acetonitrile Oxide (In Situ Generation) Nitroethane->NitrileOxide PhNCO, Et3N Dehydration Propargyl N-Boc-Propargylamine (Dipolarophile) Cycloadduct 3-Methyl-5-(Boc-aminomethyl) isoxazole Propargyl->Cycloadduct NitrileOxide->Cycloadduct [3+2] Cycloaddition Regioselective Deprotection Acid Deprotection (4M HCl/Dioxane) Cycloadduct->Deprotection FinalProduct 3-Methyl-5-aminomethylisoxazole Dihydrochloride Deprotection->FinalProduct Freeze Drying (Excess HCl)

Caption: Regioselective [3+2] cycloaddition pathway for the synthesis of the target isoxazole.

Detailed Protocol: Salt Formation (Free Base to 2HCl)

If the 2HCl salt is unavailable commercially, convert the free base or mono-HCl as follows:

  • Dissolution: Dissolve 100 mg of Free Base (or Mono-HCl) in 2 mL of dry Methanol.

  • Acidification: Add 10 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Equilibration: Stir for 30 minutes at room temperature.

  • Isolation: Remove solvent under reduced pressure (rotary evaporator) to obtain a white solid.

  • Lyophilization: Redissolve in minimal HPLC-grade water and lyophilize (freeze-dry) for 24 hours to remove excess HCl and ensure the dihydrochloride stoichiometry.

Quality Control & Purity Specifications

Verifying the identity and salt stoichiometry is critical, especially to distinguish it from the 3-amino isomer or Muscimol.

QC Workflow Diagram

QCWorkflow cluster_Identity Identity Verification cluster_Purity Purity & Stoichiometry Sample Raw Sample (Batch Receipt) NMR 1H NMR (D2O) Confirm Regiochemistry Sample->NMR MS LC-MS (ESI+) [M+H]+ = 113.1 Sample->MS HPLC HPLC (HILIC Mode) >98% Area Sample->HPLC Titration AgNO3 Titration Chloride Content check Sample->Titration Decision Release for Assay NMR->Decision Pass MS->Decision Pass HPLC->Decision Pass Titration->Decision Cl- ~ 35-38%

Caption: Multi-modal quality control workflow ensuring chemical identity and salt stoichiometry.

Analytical Specifications
1. High-Performance Liquid Chromatography (HPLC)

Due to the high polarity of the primary amine, standard C18 columns often fail to retain this compound.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.0) [80:20].

  • Detection: UV at 210 nm (Isoxazole absorption).

  • Acceptance Criteria: Single peak, >97% purity.

2. Nuclear Magnetic Resonance (1H NMR)

Solvent: D₂O (Deuterium Oxide).

  • δ 6.35 ppm (s, 1H): Isoxazole Ring Proton (H-4). Distinguishes from 3-amino isomers.

  • δ 4.25 ppm (s, 2H): Methylene group (-CH₂-NH₂).

  • δ 2.28 ppm (s, 3H): Methyl group (-CH₃) at position 3.

3. Chloride Content (Titration)

To confirm Dihydrochloride (2HCl) vs Monohydrochloride (HCl) :

  • Theoretical Cl⁻ (Mono-HCl): ~23.9%

  • Theoretical Cl⁻ (2HCl): ~38.3%

  • Method: Potentiometric titration with Silver Nitrate (AgNO₃).

Handling and Stability

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will absorb atmospheric moisture, leading to deliquescence and hydrolysis risks.

  • Storage: Store in a tightly sealed vial, preferably under Argon or Nitrogen, at -20°C .

  • Reconstitution: Prepare aqueous stock solutions immediately before use. Do not store dilute solutions for >24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole (Structural Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. Base promoted multigram synthesis of aminoisoxazoles (General Synthetic Methodology). Retrieved from [Link]

Sources

Exploratory

The Isoxazole Scaffold in Peptidomimetics: Structural Rationale and Synthetic Utility

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Heterocyclic Bioisosterism in Drug Design Executive Summary: The Peptide Dilemma Peptides possess high potency and specificity but suf...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Heterocyclic Bioisosterism in Drug Design

Executive Summary: The Peptide Dilemma

Peptides possess high potency and specificity but suffer from poor pharmacokinetic (PK) profiles—rapid proteolysis, low membrane permeability, and conformational instability. The central challenge in peptidomimetic design is replacing the labile amide bond (


) with a rigid surrogate that retains the vector orientation of the side chains while improving metabolic stability.

The isoxazole ring (1,2-oxazole) has emerged as a privileged scaffold in this domain. Unlike flexible chain linkers, the isoxazole ring locks the molecular conformation, serving as a rigid bioisostere for the trans-amide bond. This guide analyzes the structural causality of isoxazole integration, specifically focusing on 3,5-disubstituted systems, and provides validated protocols for their synthesis.

Structural & Electronic Rationale

The Trans-Amide Bioisostere

The 3,5-disubstituted isoxazole ring mimics the geometry of a peptide bond. When superimposing the isoxazole ring over a dipeptide segment:

  • The C3–C4–C5 segment mimics the backbone distance.

  • The Ring Oxygen functions as a hydrogen bond acceptor, analogous to the amide carbonyl oxygen.

  • The Ring Nitrogen (N2) presents a lone pair that can interact with solvent or specific receptor residues, though it is less basic than a pyridine nitrogen.

Crucially, the distance between substituents at positions 3 and 5 is approximately 3.8 Å , which closely matches the distance between


-carbons (

to

) in a pseudo-extended peptide chain.
Electronic Distribution and Dipole Alignment

Unlike furan or thiophene, the N–O bond in isoxazole creates a strong dipole moment. This polarization mimics the electrostatic environment of the peptide bond, allowing the scaffold to participate in dipole-dipole interactions within the binding pocket.

Key Distinction: The isoxazole ring is aromatic, but the N-O bond is relatively weak (


). This allows the ring to be stable under physiological conditions while remaining susceptible to specific reductive metabolic pathways (ring opening), which can sometimes be exploited for prodrug strategies (unmasking a 

-amino enone).
Visualization: Bioisosteric Mapping

The following diagram illustrates the logical mapping of the isoxazole scaffold onto a peptide backbone.

Bioisostere_Map cluster_0 Native Peptide Bond cluster_1 3,5-Disubstituted Isoxazole P_N Amide NH (H-Bond Donor) P_Cb C-alpha (i+1) P_N->P_Cb P_CO Carbonyl O (H-Bond Acceptor) P_CO->P_N I_O Ring Oxygen (H-Bond Acceptor) P_CO->I_O Electronic Mimic P_Ca C-alpha (i) P_Ca->P_CO Planar I_3 C3 Position (Side Chain i) P_Ca->I_3 Spatial Overlay I_5 C5 Position (Side Chain i+1) P_Cb->I_5 Dist ~3.8Å I_N Ring Nitrogen (Weak Acceptor) I_3->I_N Rigid I_O->I_5 I_N->I_O N-O Bond

Caption: Structural superposition of the native amide bond and the 3,5-disubstituted isoxazole scaffold, highlighting the conservation of H-bond acceptor sites and spatial geometry.

Applications in Drug Design[1][2][3][4][5][6][7]

Beta-Turn Mimetics

In proteins,


-turns reverse the direction of the polypeptide chain.[1] These turns are critical for molecular recognition (e.g., antigen-antibody binding).
  • Mechanism: Fused bicyclic isoxazolines (e.g., cyclopenta[d]isoxazolines) constrain the

    
     and 
    
    
    
    torsion angles.
  • Outcome: This locks the attached amino acid side chains into a specific orientation that mimics type II

    
    -turns, stabilizing the bioactive conformation and reducing the entropic penalty of binding.
    
Acetyl-Lysine Mimics (Bromodomain Inhibitors)

A sophisticated application of the isoxazole ring is mimicking the acetylated lysine (KAc) side chain recognized by BET (Bromodomain and Extra-Terminal) proteins.[2][3]

  • The Problem: BET proteins recognize acetylated histones via a deep hydrophobic pocket and a critical hydrogen bond to an asparagine residue (e.g., Asn140 in BRD4).

  • The Isoxazole Solution: 3,5-Dimethylisoxazole acts as a KAc bioisostere.[2][3] The isoxazole oxygen accepts the H-bond from the conserved asparagine, while the methyl groups provide the necessary hydrophobic packing.

  • Reference: This strategy was pivotal in the development of selective BET inhibitors (See Philpott et al., 2011).

Synthetic Methodology: The [3+2] Cycloaddition

The most robust method for generating isoxazole peptidomimetics is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This reaction is highly convergent, allowing the separate preparation of the "N-terminal" and "C-terminal" fragments before coupling.

Regioselectivity Challenges

A common pitfall is the formation of regioisomeric mixtures (3,5- vs 3,4-disubstituted).

  • Thermal conditions: Often yield mixtures.

  • Click Chemistry (CuAAC): While copper catalyzes azide-alkyne cycloaddition (triazoles), the isoxazole variant (nitrile oxide + alkyne) is generally not copper-catalyzed in the same way.

  • Solution: Regiocontrol is typically achieved via steric and electronic control of the dipole and dipolarophile. 3,5-disubstituted products are generally favored with terminal alkynes due to sterics.

Protocol: Generation of Nitrile Oxides from Chloroximes

This protocol describes the "Huisgen" type cycloaddition, optimized for peptidomimetic synthesis.

Reagents:

  • Aldehyde precursor (R-CHO)

  • Hydroxylamine hydrochloride (

    
    )[4]
    
  • N-Chlorosuccinimide (NCS)

  • Terminal Alkyne (R'-C

    
    CH)
    
  • Base (Triethylamine or DIPEA)

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve aldehyde (1.0 eq) in EtOH/Water (1:1).

    • Add

      
       (1.2 eq) and 
      
      
      
      (0.6 eq). Stir at RT for 2h.
    • Checkpoint: Monitor disappearance of aldehyde by TLC.

    • Extract, dry, and concentrate to yield the aldoxime.

  • Chlorination (Hydroximinoyl Chloride Synthesis):

    • Dissolve aldoxime in DMF (0.5 M).

    • Add NCS (1.1 eq) portion-wise at 0°C (Exothermic!).

    • Stir at RT for 3-12h.

    • Validation: NMR should show loss of the oxime CH proton and appearance of the -OH peak.

  • In Situ Cycloaddition:

    • Dissolve the alkyne (1.2 eq) in DCM or

      
      -BuOH/Water.
      
    • Add the hydroximinoyl chloride solution.

    • Critical Step: Add

      
       (1.5 eq) very slowly  (syringe pump over 4h).
      
    • Rationale: Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization to furoxan side-products.

  • Workup:

    • Dilute with water, extract with EtOAc.

    • Purify via column chromatography (Silica gel). 3,5-isomers usually elute differently than 3,4-isomers (if formed).

Synthetic Pathway Visualization

Synthesis_Flow cluster_inputs Precursors Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (R-CH=N-OH) Aldehyde->Oxime + NH2OH·HCl Alkyne Terminal Alkyne (R'-C≡CH) Product 3,5-Disubstituted Isoxazole Alkyne->Product Chloro Hydroximinoyl Chloride (R-C(Cl)=N-OH) Oxime->Chloro + NCS / DMF NO_Species Nitrile Oxide [R-C≡N+-O-] Chloro->NO_Species + Et3N (Base) - HCl NO_Species->Product + Alkyne [3+2] Cycloaddition SideProduct Furoxan Dimer (Avoid via Slow Addition) NO_Species->SideProduct Dimerization (High Conc.)

Caption: Step-wise synthetic pathway for isoxazole generation via the nitrile oxide route, highlighting the critical dimerization checkpoint.

Comparative Data: Isoxazole vs. Other Scaffolds[1][12]

The following table compares the isoxazole ring against other common amide bioisosteres.

FeatureIsoxazole (3,[5][6][4][7][8][9][10]5)1,2,3-Triazole (1,[11]4)Tetrazole (1,5)Amide Bond (Reference)
Geometry Planar, RigidPlanar, RigidPlanar, RigidPlanar, Flexible (Rotatable)
Dipole Moment High (~2.9 D)High (~5.0 D)High (~5.0 D)~3.5 D
H-Bond Donor No (unless functionalized)C-H (Weak)NoneNH (Strong)
H-Bond Acceptor Oxygen & Nitrogen N2/N3N2/N3/N4Carbonyl Oxygen
Metabolic Stability High (P450 resistant*)Very HighHighSusceptible to Proteases
Lipophilicity ModerateLowLow (Ionizable)Low

*Note: Isoxazoles are generally stable but can be reductively cleaved under specific conditions (e.g., by cytosolic reductases).

Expert Commentary: Design Risks

While the isoxazole ring is a powerful tool, two specific risks must be managed during the design phase:

  • Solubility: Isoxazole rings are significantly more lipophilic than the amide bonds they replace. If replacing multiple peptide bonds in a sequence, the LogP will rise, potentially hurting oral bioavailability. Mitigation: Introduce solubilizing groups (morpholine, piperazine) on the R-groups.

  • Chemical Stability: While the ring is stable, strong reducing environments (e.g., catalytic hydrogenation conditions used elsewhere in a synthesis) will cleave the N-O bond. Mitigation: Perform isoxazole formation after any hydrogenation steps in the synthetic route.

References

  • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

  • Philpott, M., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands."[2] Journal of Medicinal Chemistry, 54(23), 7920–7933. Link

  • Vitale, P., et al. (2018). "Cyclopenta[d]isoxazoline β-Turn Mimics: Synthetic Approach, Turn Driving Force, Scope, and Limitations." ACS Omega, 3(10), 13678–13692. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

  • Memeo, M. G., et al. (2018). "Cyclopenta[d]isoxazoline β-Turn Mimics." ACS Omega (Confirmed via search 1.2). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling using (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

Executive Summary This application note details the optimized protocols for synthesizing amides using (3-Methylisoxazol-5-yl)methanamine dihydrochloride . While amide coupling is a routine transformation, this specific b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing amides using (3-Methylisoxazol-5-yl)methanamine dihydrochloride . While amide coupling is a routine transformation, this specific building block presents two distinct challenges that often lead to experimental failure:

  • The Dihydrochloride Salt Form: The presence of two equivalents of HCl requires precise base stoichiometry. Under-neutralization results in the amine remaining as an unreactive ammonium salt, stalling the reaction.

  • Isoxazole Ring Sensitivity: The isoxazole core is a bioisostere for pyridine or phenyl rings but possesses unique electronic properties. It renders the attached methylamine less nucleophilic than standard alkyl amines and can be sensitive to harsh reducing conditions or strong nucleophilic bases (potential for ring cleavage).

This guide provides two validated workflows: a high-throughput HATU method for discovery chemistry and a T3P® (Propylphosphonic anhydride) method for scalable synthesis.

Reagent Profile & Stoichiometry

Understanding the physical properties of the starting material is the first step to a successful reaction. The "dihydrochloride" designation is the critical variable here.

PropertyValue / Note
Compound Name (3-Methylisoxazol-5-yl)methanamine dihydrochloride
CAS Number 70183-89-0 (HCl salt generic)
Free Base MW 112.13 g/mol
Dihydrochloride MW ~185.05 g/mol (112.13 + 2 × 36.46)
pKa (Amine) ~8.5 (Estimated for benzylic-type amine)
pKa (Isoxazole N) ~ -3.0 (Very weakly basic; protonated only in strong acid)
Stoichiometry Alert Requires ≥ 3.0 equivalents of Base to activate.

Critical Stoichiometry Logic:

  • 1st Eq Base: Neutralizes the excess HCl associated with the isoxazole ring or crystal lattice.

  • 2nd Eq Base: Neutralizes the primary ammonium (

    
    ) to the free amine (
    
    
    
    ).
  • 3rd Eq Base: Scavenges the acid generated during activation (if using HATU/T3P).

Mechanism of Action

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step required for this specific salt.

AmideCoupling Start_Salt (3-Methylisoxazol-5-yl) methanamine . 2HCl Free_Amine Free Amine (Nucleophile) Start_Salt->Free_Amine Neutralization (Fast) Base DIPEA (3.0+ eq) Base->Free_Amine Product Final Amide Free_Amine->Product Acid Carboxylic Acid (R-COOH) Active_Ester Activated Ester (OAt / OBt) Acid->Active_Ester Activation Coupling_Agent HATU / T3P Coupling_Agent->Active_Ester Active_Ester->Product Nucleophilic Attack Byproducts Urea/Salt Byproducts Product->Byproducts Workup

Figure 1: Mechanistic pathway emphasizing the requirement for salt neutralization prior to nucleophilic attack.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Application: Ideal for milligram-scale reactions (10 mg – 500 mg) where high conversion is prioritized over cost. Solvent System: DMF (preferred for solubility of the 2HCl salt) or DCM/DMF (4:1).

Reagents
  • Carboxylic Acid (1.0 equiv)[1][2]

  • (3-Methylisoxazol-5-yl)methanamine dihydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

  • Solvent: Anhydrous DMF[2]

Step-by-Step Procedure
  • Activation: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv). Add DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange. This pre-activation forms the reactive OAt ester.

  • Amine Preparation (The "Salt Break"): In a separate vial, suspend the Amine Dihydrochloride (1.2 equiv) in DMF. Add the remaining DIPEA (2.5 – 3.0 equiv). Sonicate or vortex briefly. Why? The salt is likely insoluble in DCM. DMF + Base ensures the amine is free and in solution before it meets the activated acid.

  • Coupling: Add the Amine/Base solution (Step 2) dropwise to the Activated Acid solution (Step 1). Stir at RT for 1–4 hours.

  • Monitoring: Check via LC-MS. Look for the product mass [M+H]+. QC Check: If starting material (acid) remains but amine is consumed, add 0.2 eq more HATU. If amine remains, the activation was successful but stoichiometry was off.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequence:

    • 1x Saturated

      
       (Removes unreacted acid/HATU byproducts).
      
    • 1x Water (Removes DMF).

    • 1x Brine. Dry over

      
      , filter, and concentrate.
      

Protocol B: T3P (Propylphosphonic Anhydride) (Scale-Up)

Application: Ideal for gram-scale synthesis. T3P has low toxicity and water-soluble byproducts, simplifying purification.

Reagents
  • Carboxylic Acid (1.0 equiv)[1][2]

  • (3-Methylisoxazol-5-yl)methanamine dihydrochloride (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (4.0 equiv )

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure
  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and Amine Dihydrochloride (1.1 equiv). Add Solvent (EtOAc, 5–10 volumes). Note: The salts will not fully dissolve yet.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add TEA/DIPEA (4.0 equiv) dropwise over 5 minutes. Observation: The slurry should become more homogenous or change texture as the free amine is liberated.

  • Coupling: Add T3P solution (1.5 equiv) dropwise. Allow the reaction to warm to RT and stir for 2–12 hours. Optimization: If the reaction is sluggish, heat to 50°C. T3P is very stable at elevated temperatures compared to HATU.

  • Workup (The "T3P Advantage"): Add water directly to the reaction mixture. Separate phases. Wash the organic layer with 0.5 M NaOH (removes T3P byproducts) and then 0.5 M HCl (removes unreacted amine). Result: The organic layer usually contains pure product requiring minimal chromatography.

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose reaction failures.

Troubleshooting Problem Reaction Incomplete / Low Yield Check_LCMS Analyze LC-MS Problem->Check_LCMS Result_SM Acid SM Remaining Check_LCMS->Result_SM Result_Amine Amine Remaining Check_LCMS->Result_Amine Action_SM Activation Failed. Check reagent quality (HATU hydrolyzes). Ensure anhydrous solvent. Result_SM->Action_SM PH_Check Check pH. Is it basic (pH > 8)? Result_SM->PH_Check Action_Amine Coupling Stalled. Steric hindrance? Switch to Acid Chloride method. Result_Amine->Action_Amine Action_Base Add more DIPEA. Salt was not neutralized. PH_Check->Action_Base No

Figure 2: Troubleshooting decision tree for amide coupling failures.

Safety & Handling

  • Toxicity: Isoxazole derivatives can be biologically active. Handle with standard PPE (gloves, goggles, lab coat).

  • Sensitizers: HATU and T3P are potential sensitizers. Avoid inhalation of solids or vapors.

  • Pressure: If using the Acid Chloride method (not detailed here but a valid alternative), be aware of gas evolution (

    
    , 
    
    
    
    ) and pressure buildup in sealed vials.

References

  • HATU Coupling Mechanism & Utility: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". J. Am. Chem. Soc.

  • General Amide Coupling Conditions: Common Organic Chemistry. "Amide Coupling - HATU Protocol".[2][3]

  • T3P Reagent Guide: Sigma-Aldrich (Merck). "Propylphosphonic Anhydride (T3P) Applications".

  • Handling Amine Salts: BenchChem. "Application Notes and Protocols for Amide Bond Formation".[2]

Sources

Application

Conditions for desalting (3-Methylisoxazol-5-yl)methanamine dihydrochloride before reaction

Application Note: Desalting Strategies for (3-Methylisoxazol-5-yl)methanamine Dihydrochloride Part 1: Executive Summary & Strategic Framework (3-Methylisoxazol-5-yl)methanamine is a critical isoxazole building block ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Desalting Strategies for (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

Part 1: Executive Summary & Strategic Framework

(3-Methylisoxazol-5-yl)methanamine is a critical isoxazole building block often supplied as a dihydrochloride salt (


) to enhance shelf stability and crystallinity. However, the presence of two equivalents of hydrogen chloride presents a significant kinetic barrier in nucleophilic substitutions, reductive aminations, and amide couplings. The protonated amine (

) is non-nucleophilic, and the excess acid can degrade acid-sensitive reagents or quench stoichiometric bases.

This guide outlines three validated protocols for desalting this specific compound. The choice of method depends strictly on the downstream application:

  • Method A (In Situ Neutralization): Best for standard amide couplings (EDC/HATU) where salt byproducts are tolerated.

  • Method B (Biphasic Extraction): Best when a pure, salt-free amine is required for metal-catalyzed cross-couplings or reaction with acid-sensitive electrophiles.

  • Method C (Solid-Phase Exchange): Best for high-throughput parallel synthesis or when handling small (<50 mg) quantities where extraction losses are prohibitive.

Strategic Decision Tree

DesaltingStrategy Start Start: (3-Methylisoxazol-5-yl)methanamine 2HCl Decision1 Is the downstream reaction sensitive to chloride salts? Start->Decision1 MethodA Method A: In Situ Neutralization (Add excess organic base) Decision1->MethodA No (e.g., standard amide coupling) Decision2 Is the scale > 1 gram? Decision1->Decision2 Yes (e.g., Pd-catalysis, acid-sensitive) MethodB Method B: Biphasic Extraction (Salting-out + DCM/IPA) Decision2->MethodB Yes (>1g) MethodC Method C: Solid Phase Resin (Carbonate/Hydroxide Resin) Decision2->MethodC No (<100mg)

Figure 1: Decision framework for selecting the appropriate desalting protocol.

Part 2: Technical Analysis & Causality

Compound Properties & Challenges
  • Molecular Weight: 112.13 g/mol (Free Base) vs. ~185.05 g/mol (Dihydrochloride).

  • Acidity: The primary amine pKa is ~7.95. The isoxazole nitrogen is weakly basic but protonates in the presence of excess HCl (hence the dihydrochloride form).

  • Solubility Profile: The salt is highly water-soluble. The free base is a small, polar heteroaromatic amine.

    • Challenge: Small polar amines are "amphiphilic," meaning they partition poorly into non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate during extraction, leading to yield loss in the aqueous phase.

  • Stability Warning: The isoxazole ring is generally stable, but ring opening (to

    
    -amino enones or nitriles) can occur under strongly basic conditions (pH > 12) at elevated temperatures . Therefore, mild bases (Carbonate) or controlled temperature are essential.
    

Part 3: Experimental Protocols

Method A: In Situ Neutralization (Standard)

Recommended for: Amide couplings (HATU, EDC, T3P) and SNAr reactions.

Theory: Instead of isolating the free base, a tertiary amine base is used to deprotonate the salt within the reaction vessel. Since the starting material is a dihydrochloride, you must adjust stoichiometry to account for 2 moles of acid .

Protocol:

  • Dissolve (3-Methylisoxazol-5-yl)methanamine 2HCl (1.0 equiv) in the reaction solvent (DMF, DMAc, or DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Stoichiometry: You need at least 2.2 to 3.0 equivalents of base.

    • Calculation: 2.0 equiv to neutralize the 2HCl + 1.0 equiv to act as the proton scavenger for the coupling reaction = 3.0 equiv total recommended .

  • Stir for 5–10 minutes at Room Temperature (RT) to ensure full deprotonation before adding the electrophile (acid chloride/activated ester).

Method B: Biphasic Extraction with "Salting Out"

Recommended for: Isolation of pure free base for sensitive catalysis or storage.

Theory: To overcome the water solubility of the free base, we saturate the aqueous layer with NaCl ("salting out"), which increases the ionic strength and forces the organic amine into the organic layer.[1] We also use a polar organic solvent mixture (DCM:IPA) to improve extraction efficiency.

Reagents:

  • Saturated aqueous

    
     (pH ~11, milder than NaOH to protect isoxazole ring).
    
  • Solid NaCl.[1]

  • Extraction Solvent: 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in the minimum amount of distilled water (approx. 5–8 mL).

  • Basification: Cool the solution to 0°C (ice bath). Slowly add saturated aqueous

    
     dropwise until pH reaches ~10–11.
    
    • Note: Gas evolution (

      
      ) will occur; add slowly to prevent foaming.
      
  • Salting Out: Add solid NaCl to the aqueous solution until no more dissolves (saturation). This is critical to drive the polar amine out of the water.

  • Extraction:

    • Add 15 mL of the DCM:IPA (3:1) solvent mixture.

    • Shake vigorously for 2 minutes. Allow layers to separate.[2]

    • Collect the lower organic layer.

    • Repeat extraction 3–4 times. (Multiple small extractions are more efficient than one large one).

  • Drying: Combine organic extracts and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Concentration (CRITICAL): Filter off the solid. Concentrate the solvent under reduced pressure (Rotavap).

    • Caution: The free base (MW 112) is potentially semi-volatile. Do not use high vacuum (< 10 mbar) for prolonged periods. Stop when the solvent volume is low and constant weight is approached.

    • Temperature: Bath temperature should not exceed 35°C.

Data Summary Table: Extraction Efficiency

Solvent SystemRecovery YieldComments
Pure DCM~40-50%Poor recovery; amine stays in water.
Ethyl Acetate~30-40%Poor recovery; high water solubility.
DCM:IPA (3:1) + NaCl >90% Optimal. IPA helps solvate the polar amine.
Method C: Solid-Phase Extraction (SPE)

Recommended for: Small scale (<100 mg), high-throughput, or when "bone-dry" amine is needed.

Theory: Use a polymer-supported carbonate resin (e.g., PL-CO3) to neutralize the HCl. The amine elutes free, while the chloride is trapped on the resin.

Workflow Diagram:

SPE_Workflow Step1 Dissolve Salt in MeOH/H2O (1:1) Step2 Pass through Carbonate Resin Step1->Step2 Step3 Resin Traps HCl (R-NH3+ Cl- -> R-NH2) Step2->Step3 Step4 Elute Free Base Step3->Step4 Step5 Lyophilize (Freeze Dry) Step4->Step5

Figure 2: Solid-Phase Extraction workflow for rapid desalting.

Protocol:

  • Pack a small column or cartridge with MP-Carbonate or Amberlyst A21 (free base form).

  • Dissolve the dihydrochloride salt in MeOH or a MeOH/Water mixture.

  • Pass the solution through the resin bed slowly (gravity flow).

  • Wash the resin with 2 column volumes of MeOH to ensure all amine is eluted.

  • Concentrate the filtrate.[1] Lyophilization (freeze-drying) is preferred over rotary evaporation to prevent loss of the volatile amine.

Part 4: Quality Control & Validation

Before committing the desalted material to a valuable reaction, validate the conversion.

  • Silver Nitrate Test (Qualitative):

    • Dissolve a trace of the product in water/nitric acid. Add

      
      .
      
    • Result: A heavy white precipitate indicates residual Chloride (failed desalting). A clear solution indicates successful free-basing.

  • 1H NMR Shift (Quantitative):

    • In

      
       or 
      
      
      
      , the methylene protons (
      
      
      attached to the amine) will shift upfield (lower ppm) in the free base compared to the salt.
    • Salt:

      
       ~4.1 - 4.3 ppm.
      
    • Free Base:[3][4]

      
       ~3.7 - 3.9 ppm.
      

References

  • PubChem. (2025).[5] (3-Methylisoxazol-5-yl)methanamine Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide coupling stoichiometry and Schotten-Baumann conditions).
  • Fisher Scientific. (2025). Amide Synthesis Protocols. [Link]

  • ScienceMadness. (2020).[4] Converting Amine Sulfate/Hydrochloride to Freebase. [Link]

Sources

Method

Application Notes and Protocols for Peptide Coupling Reagents Compatible with Isoxazole Amines

A Senior Application Scientist's Guide to Navigating Amide Bond Formation with Challenging Heterocyclic Amines For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Amide Bond Formation with Challenging Heterocyclic Amines

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities often involves navigating the complexities of amide bond formation, a cornerstone of modern organic chemistry. The introduction of heterocyclic moieties, such as isoxazoles, into peptide scaffolds or small molecules can impart unique pharmacological properties. However, the inherent electronic nature of these rings often presents significant challenges to standard coupling protocols. Amines attached to electron-deficient aromatic systems like isoxazole exhibit attenuated nucleophilicity, rendering them poor partners in acylation reactions. This guide provides an in-depth analysis of three commonly employed peptide coupling reagents—HATU, EDC, and DCC—and their compatibility with isoxazole amines, offering practical insights and detailed protocols to enable successful synthesis.

The Challenge of Isoxazole Amines: Understanding the Electronic Landscape

The isoxazole ring is an electron-withdrawing heterocycle due to the electronegativity of its constituent oxygen and nitrogen atoms.[1] This electronic characteristic has a profound impact on the reactivity of an attached amino group. The lone pair of electrons on the amine nitrogen is delocalized into the aromatic system, significantly reducing its availability for nucleophilic attack on an activated carboxylic acid. This diminished nucleophilicity can lead to sluggish or incomplete reactions, necessitating the careful selection of a sufficiently potent coupling reagent and optimized reaction conditions to drive the amide bond formation to completion.

Comparative Analysis of Coupling Reagents for Isoxazole Amine Acylation

The choice of coupling reagent is paramount when dealing with weakly nucleophilic amines. Below is a comparative overview of HATU, EDC, and DCC, highlighting their suitability for this challenging application.

FeatureHATU (Uronium/Aminium Salt)EDC (Carbodiimide)DCC (Carbodiimide)
Reactivity Very HighModerate to High (with additives)Moderate
Mechanism Forms highly reactive OAt-active esterForms O-acylisourea intermediate, often with HOBt/HOAt to form a more stable active esterForms O-acylisourea intermediate, can form symmetric anhydride
Suitability for Isoxazole Amines Excellent, especially for sterically hindered or electron-deficient amines.[2][3]Good, particularly with additives like HOBt and a nucleophilic catalyst like DMAP.[4][5]Moderate, may require longer reaction times or higher temperatures.
Key Side Reactions Guanidinylation of the amine if used in excess.[6]N-acylurea formation, racemization (suppressed by additives).[7]N-acylurea formation, racemization, formation of insoluble dicyclohexylurea (DCU) byproduct.[8][9]
Work-up Water-soluble byproducts.Water-soluble reagent and byproducts, facilitating easy removal by aqueous extraction.[10]Filtration to remove insoluble DCU, which can be challenging to remove completely.[11]
Cost HighLow to ModerateLow

In-Depth Analysis and Mechanistic Insights

HATU: The High-Performance Choice for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in challenging cases involving sterically hindered or electron-deficient amines.[2][12]

Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[13] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it not only creates a highly activated ester but also minimizes racemization.[2] The activated ester is then readily attacked by the weakly nucleophilic isoxazole amine to form the desired amide bond.

Causality in Experimental Choices: The use of a non-nucleophilic base like DIPEA is critical to prevent side reactions with the coupling reagent itself. Pre-activation of the carboxylic acid with HATU before the addition of the isoxazole amine is a common strategy to ensure the formation of the active ester and can improve yields, especially with valuable or sensitive amines. However, it's important to avoid prolonged pre-activation times or a large excess of HATU, as this can lead to the guanidinylation of any primary amine present.[6]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H+ HATU HATU OAt_Ester R-CO-OAt (Highly Reactive Ester) HATU->OAt_Ester Base Base (e.g., DIPEA) Amide_Product Isoxazole-NH-CO-R (Amide Product) OAt_Ester->Amide_Product + Isoxazole-NH₂ - HOAt Carboxylate->OAt_Ester + HATU, - Tetramethylurea Isoxazole_Amine Isoxazole-NH₂

HATU-mediated coupling with an isoxazole amine.
EDC: The Versatile and Work-up Friendly Carbodiimide

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that offers a practical and efficient method for amide bond formation. Its key advantage lies in the water solubility of both the reagent and its urea byproduct, which greatly simplifies purification through aqueous work-up.[10]

Mechanism of Action: EDC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the isoxazole amine. However, due to the weak nucleophilicity of the amine, direct reaction with the O-acylisourea may be slow, increasing the likelihood of side reactions such as hydrolysis of the intermediate or its rearrangement to a stable N-acylurea.[7] To mitigate these issues and enhance the reaction rate, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed. These additives intercept the O-acylisourea to form a more stable and reactive HOBt or HOAt ester, which then efficiently acylates the isoxazole amine.[14]

Causality in Experimental Choices: For electron-deficient amines like those on an isoxazole ring, the addition of HOBt is highly recommended to improve coupling efficiency. Furthermore, the inclusion of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial. DMAP can react with the activated intermediate to form a highly reactive acylpyridinium species, which can more readily acylate the weakly nucleophilic amine.[4]

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester R-CO-OBt (Active Ester) O_Acylisourea->HOBt_Ester + HOBt, - EDU HOBt HOBt Amide_Product Isoxazole-NH-CO-R (Amide Product) HOBt_Ester->Amide_Product + Isoxazole-NH₂ - HOBt Isoxazole_Amine Isoxazole-NH₂

EDC/HOBt-mediated coupling with an isoxazole amine.
DCC: The Classic and Economical Choice

DCC (N,N'-Dicyclohexylcarbodiimide) is one of the oldest and most cost-effective coupling reagents.[9] While it can be effective, its use is often hampered by the formation of an insoluble byproduct, dicyclohexylurea (DCU), which can complicate product purification, especially in solid-phase synthesis.[8]

Mechanism of Action: Similar to EDC, DCC activates a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react with the isoxazole amine. To enhance reactivity and suppress racemization, additives like HOBt are also frequently used with DCC.[8]

Causality in Experimental Choices: DCC is typically used in non-aqueous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The primary challenge with DCC is the removal of the DCU byproduct. Filtration is the standard method, but trace amounts of DCU can remain in the product. For this reason, EDC is often preferred for solution-phase synthesis due to its more straightforward work-up.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale.

Protocol 1: HATU-Mediated Coupling of an Isoxazole Amine

This protocol is well-suited for challenging couplings where high reactivity is required.

Materials:

  • Carboxylic acid (1.0 eq)

  • Isoxazole amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the isoxazole amine (neat or as a solution in a minimal amount of anhydrous DMF) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling of an Isoxazole Amine

This protocol offers a balance of reactivity and ease of work-up.

Materials:

  • Carboxylic acid (1.0 eq)

  • Isoxazole amine (1.0-1.2 eq)

  • EDC.HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or N-methylmorpholine (NMM) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a stirred solution of the carboxylic acid, isoxazole amine, and HOBt in anhydrous DMF or DCM at 0 °C, add the base (DIPEA or NMM).

  • Add EDC.HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform an aqueous work-up by diluting with ethyl acetate and washing as described.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: DCC/HOBt-Mediated Coupling of an Isoxazole Amine

This protocol is a cost-effective option for solution-phase synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • Isoxazole amine (1.0-1.2 eq)

  • DCC (1.1-1.3 eq)

  • HOBt (1.1-1.3 eq)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the carboxylic acid, isoxazole amine, and HOBt in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in the reaction solvent dropwise to the mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C to further precipitate the DCU byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Insufficiently reactive coupling reagent.- Low nucleophilicity of the isoxazole amine.- Steric hindrance at the coupling site.- Switch to a more powerful coupling reagent (e.g., from DCC/EDC to HATU).- Increase the equivalents of the coupling reagent and/or the isoxazole amine.- Increase the reaction temperature or prolong the reaction time.- For EDC couplings, add a catalytic amount of DMAP.
Formation of N-acylurea byproduct (with EDC/DCC) - Slow reaction with the isoxazole amine, allowing for rearrangement of the O-acylisourea intermediate.- Ensure the use of an additive like HOBt or HOAt.- Use a more concentrated reaction mixture to favor the bimolecular coupling over the intramolecular rearrangement.
Guanidinylation of the isoxazole amine (with HATU) - Use of excess HATU relative to the carboxylic acid.- Adding the carboxylic acid to a mixture of HATU and the amine.- Use a slight excess of the carboxylic acid relative to HATU.- Pre-activate the carboxylic acid with HATU before adding the amine.
Difficulty in removing DCU byproduct (with DCC) - Co-precipitation of the product with DCU.- High solubility of DCU in the work-up solvent.- After filtration, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether) and re-filter.- Perform multiple triturations or recrystallizations.

Conclusion

The successful acylation of weakly nucleophilic isoxazole amines is a challenging yet achievable synthetic transformation. The choice of coupling reagent is a critical parameter, with HATU generally offering the highest reactivity for the most difficult substrates. EDC, particularly in combination with additives like HOBt and DMAP, provides a versatile and practical alternative with a more straightforward purification process. While DCC is a cost-effective option, the challenges associated with the removal of its DCU byproduct often make it a less favorable choice for these demanding couplings. By understanding the underlying mechanistic principles and carefully selecting the appropriate reagents and reaction conditions as outlined in this guide, researchers can confidently approach the synthesis of isoxazole-containing molecules, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • BenchChem. (2025). Side reactions of HATU with nucleophilic side chains.
  • Saleh, N., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Kauthale, S., et al. (2021). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole...
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Watson, A. J., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Organic Process Research & Development, 16(11), 1846-1851.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. [Link]

  • University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Shi, D. Q., et al. (2004). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 9(10), 815-822. [Link]

  • ResearchGate. (n.d.). 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. Retrieved from [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 267-274.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Retrieved from [Link]

  • Golisade, A., & Van der Eycken, E. (2021). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 121(13), 7167-7278.
  • BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Mattarei, A., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed. [Link]

  • Chemistry LibreTexts. (2023).
  • ChemRxiv. (n.d.).
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18635-18651. [Link]

  • ResearchGate. (2025). Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Brun, E., et al. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 117(20), 12451-12487.
  • Organic & Biomolecular Chemistry. (2022). ePrints Soton.
  • Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3290. [Link]

  • Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Unibo. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Khan, I., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 12(1), 116. [Link]

  • ResearchGate. (2025). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor.
  • Shah, R. B., et al. (2015).
  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help.
  • The Royal Society of Chemistry. (2022).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

Sources

Application

Application Note: Strategic Synthesis &amp; Utilization of Isoxazole-Functionalized Amines via Nitrile Oxide Click Chemistry

Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters while offering improved metabolic stability and pharmacokinetic profiles. This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters while offering improved metabolic stability and pharmacokinetic profiles. This guide details the application of Nitrile Oxide-Alkyne Cycloaddition (NOAC) —a "Click Chemistry" variant—to synthesize isoxazole-functionalized amines .

Unlike the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), NOAC allows for the construction of the isoxazole core during the ligation event, eliminating the need for pre-formed heterocycles. This note focuses on the one-pot synthesis of 3,5-disubstituted isoxazole amines using propargylamines as "click" handles, providing a versatile platform for Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Scientific Foundation & Mechanism

The "Isoxazole Click" Concept

The formation of isoxazoles via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes fulfills the criteria of click chemistry: high yields, modularity, and tolerance of diverse functional groups.

  • The Dipole: Nitrile Oxide (

    
    ).[1] Unstable and typically generated in situ.
    
  • The Dipolarophile: Terminal Alkyne (e.g., Propargylamine).

  • The Product: 3,5-Disubstituted Isoxazole (favored regioisomer in catalyzed or sterically controlled conditions).[2][3]

Mechanism of Action

The reaction proceeds via a concerted [3+2] cycloaddition. The key to a robust "click" protocol is the controlled, in situ generation of the nitrile oxide from a stable precursor (typically an aldoxime) to prevent dimerization into furoxans.

Regioselectivity:

  • Thermal/Base-Mediated: Favors 3,5-disubstituted products due to steric approach, though mixtures can occur.

  • Cu(I)-Catalyzed: Strongly directs formation of the 3,5-isomer (analogous to CuAAC).

  • Ru(II)-Catalyzed: Directs formation of the 3,4-isomer.[2]

Mechanistic Pathway Diagram[4]

NOAC_Mechanism Oxime Aldoxime (Precursor) Chlorination Chlorination (NCS or Chloramine-T) Oxime->Chlorination ImidoylChloride Hydroximoyl Chloride Chlorination->ImidoylChloride Base Base Elimination (Et3N) ImidoylChloride->Base NitrileOxide Nitrile Oxide (1,3-Dipole) Base->NitrileOxide - HCl TS [3+2] Transition State NitrileOxide->TS Alkyne Propargylamine (Dipolarophile) Alkyne->TS Product 3,5-Isoxazole Amine TS->Product Cycloaddition

Caption: Stepwise mechanism for the in situ generation of nitrile oxides and subsequent [3+2] cycloaddition with propargylamine.

Experimental Protocols

Protocol A: One-Pot Synthesis of Isoxazole-Methylamines

Objective: Synthesize a 3-aryl-5-(aminomethyl)isoxazole library member using a propargylamine handle. Chemistry: Huisgen [3+2] Cycloaddition (Base-Mediated).

Reagents:

  • Aldoxime: 1.0 mmol (Derived from corresponding aldehyde)

  • Propargylamine: 1.2 mmol

  • N-Chlorosuccinimide (NCS): 1.1 mmol

  • Triethylamine (Et3N): 1.2 mmol

  • Solvent: DMF or DCM (Dry)

Step-by-Step Methodology:

  • Precursor Activation (Nitrile Oxide Formation):

    • Dissolve the aldoxime (1.0 equiv) in dry DMF (0.5 M concentration).

    • Add NCS (1.1 equiv) slowly at 0°C.

    • Stir at room temperature (RT) for 1-2 hours. Checkpoint: Monitor by TLC for disappearance of oxime. This forms the hydroximoyl chloride intermediate.

  • Cycloaddition:

    • Cool the solution back to 0°C.

    • Add Propargylamine (1.2 equiv) to the reaction mixture.

    • Add Et3N (1.2 equiv) dropwise over 15 minutes. Note: Slow addition is critical to maintain a low steady-state concentration of nitrile oxide, minimizing dimerization side-products.

  • Reaction & Workup:

    • Allow the mixture to warm to RT and stir for 12 hours.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x) to remove DMF and succinimide byproducts.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • The amine product may require an Acid-Base extraction workup or Flash Chromatography (DCM/MeOH/NH3) depending on purity.

Protocol B: Hypervalent Iodine Mediated "Green" Click

Objective: Metal-free, rapid synthesis suitable for biological labeling.

Reagents:

  • Aldoxime[4][5][6][7]

  • Propargylamine[2][5]

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA): 1.2 equiv[3]

  • Solvent: MeOH/Water (1:1)[3]

Methodology:

  • Dissolve Aldoxime and Propargylamine in MeOH/Water.

  • Add PIFA at RT.

  • Stir for 15–30 minutes. The reaction is typically instantaneous.

  • Remove solvent and purify. Note: This method is highly compatible with peptide backbones.

Data Analysis & Optimization

Regioselectivity & Yield Comparison

The choice of reagents significantly impacts the regiochemical outcome (3,5- vs 3,4-substitution).

MethodReagent SystemRegioselectivity (3,5 : 3,[3][4][5]4)Typical YieldNotes
Thermal Reflux in Toluene~60 : 4040-60%Poor selectivity; harsh conditions.
Base-Mediated NCS / Et3N / DMF>90 : 1075-90%Standard "Click" protocol; robust.
Hypervalent Iodine PIFA / MeOH>95 : 585-95%Fast; Metal-free; Green solvent compatible.
Cu(I) Catalyzed CuSO4 / Ascorbate>98 : 280-95%Excellent selectivity; requires Cu removal.
Library Generation Workflow

Isoxazole-functionalized amines are ideal for divergent synthesis. The amine handle allows for rapid derivatization into amides, ureas, or sulfonamides.

Workflow Start Aldehyde Library (Diversity Input 1) OximeStep Oxime Formation (NH2OH·HCl) Start->OximeStep ClickStep NOAC Click Reaction (+ Propargylamine) OximeStep->ClickStep Scaffold Isoxazole-Amine Scaffold ClickStep->Scaffold Branch1 Amide Coupling (+ R-COOH) Scaffold->Branch1 Branch2 Reductive Amination (+ R-CHO) Scaffold->Branch2 Branch3 Sulfonylation (+ R-SO2Cl) Scaffold->Branch3 Final Isoxazole-Based Drug Library Branch1->Final Branch2->Final Branch3->Final

Caption: Divergent synthesis workflow converting aldehyde libraries into complex isoxazole-amine drug candidates.

Applications in Drug Discovery[7][9][10][11][12][13]

Bioisosteres in Peptidomimetics

The 3,5-disubstituted isoxazole ring mimics the geometry and electronic distribution of a trans-amide bond but lacks the hydrolytic instability.

  • Application: Replacing the peptide bond in protease inhibitors.

  • Advantage: The isoxazole-amine linkage provides a rigid spacer that positions the amine (often a warhead or recognition element) into the active site.

Fragment-Based Drug Discovery (FBDD)

Isoxazole-amines are low molecular weight (<200 Da), high-solubility fragments.

  • Strategy: "Click" a library of aromatic oximes with propargylamine.

  • Screening: Screen the resulting isoxazole-amines against targets (e.g., Kinases, GPCRs).

  • Evolution: Grow the fragment from the amine handle using the workflow in Section 4.2.

References

  • Himo, F., et al. (2005).[5] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity." Journal of the American Chemical Society.[6] Link

  • Mendelsohn, B. A., et al. (2009). "Synthesis of 3-Aminoisoxazoles via the Addition-Elimination of Amines on 3-Bromoisoxazolines." Organic Letters. Link

  • Ganish, J. M., et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances. Link

  • Chatterjee, T., et al. (2011). "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes."[3][8] Chemical Communications.[8] Link

  • Organic Chemistry Portal. "Synthesis of Isoxazoles." Link

Sources

Method

Technical Application Note: Microwave-Assisted Derivatization of (3-Methylisoxazol-5-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the (3-Methylisoxazol-5-yl)methanamine scaffold into bioactive molecules. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the (3-Methylisoxazol-5-yl)methanamine scaffold into bioactive molecules.

[1]

Executive Summary & Rationale

(3-Methylisoxazol-5-yl)methanamine (CAS: 133458-98-7) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for benzylamines and a key linker in kinase inhibitors, GPCR ligands, and anti-infectives. While the primary amine is nucleophilic, its conjugation with electron-deficient heteroaromatics or sterically hindered acids often suffers from slow kinetics and incomplete conversion under thermal conditions.

Microwave irradiation (MW) offers a distinct kinetic advantage for this scaffold.[1][2][3] By leveraging the high dielectric loss tangent (


) of polar solvents (e.g., DMSO, EtOH) and the polarity of the transition states involved in amine nucleophilic attacks, MW synthesis can:
  • Accelerate SNAr couplings from 12+ hours (thermal) to <20 minutes.

  • Suppress side reactions (such as isoxazole ring opening) by minimizing total thermal exposure time.

  • Facilitate library generation via rapid, parallel synthesis workflows.

Chemical Properties & Handling

Before initiating MW protocols, the stability of the isoxazole core must be understood.

  • Thermal Stability: The 3,5-disubstituted isoxazole ring is generally stable up to 180°C. However, prolonged exposure to temperatures >200°C can trigger N–O bond cleavage (rearrangement to azirines or oxazoles). Protocol Limit: Do not exceed 160°C.

  • Nucleophilicity: The amine is attached to a methylene group (

    
    ), making it a primary alkyl amine. It is significantly more nucleophilic than 5-aminoisoxazole (where the amine is directly on the ring) but less basic than benzylamine due to the electron-withdrawing inductive effect of the isoxazole ring.
    

Core Experimental Protocols

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Target Application: Synthesis of Heteroaryl-Isoxazole Chimeras (e.g., Kinase Inhibitors)

This is the "workhorse" reaction for this scaffold, coupling the amine to chlorinated nitrogen heterocycles (pyrimidines, purines, quinazolines).

Reagents:

  • Substrate: 1.0 equiv. Chloro-heterocycle (e.g., 4-chloropyrimidine).[4]

  • Nucleophile: 1.2 equiv. (3-Methylisoxazol-5-yl)methanamine.

  • Base: 2.5 equiv. DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Isopropanol (IPA) or n-Butanol. (High microwave absorbance, protic solvent stabilizes the charged transition state).

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, dissolve the chloro-heterocycle (0.5 mmol) in 3 mL of IPA.

  • Reagent Addition: Add DIPEA (1.25 mmol) followed by (3-Methylisoxazol-5-yl)methanamine (0.6 mmol). Cap the vial with a Teflon-lined septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (PID control).

    • Temperature: 140°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 15 bar (Safety cutoff).

    • Stirring: High.[5]

  • Work-up: Cool to 50°C using compressed air (integrated in most MW systems). The product often precipitates upon cooling. If not, evaporate solvent in vacuo and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Insight: The protic solvent (IPA) aids the departure of the chloride leaving group via hydrogen bonding, while MW irradiation provides the activation energy to overcome the repulsion between the electron-rich amine and the electron-rich heteroaromatic ring.

Protocol B: Rapid Amide Coupling (Direct Aminolysis)

Target Application: Fragment-Based Drug Discovery (FBDD) Libraries

Standard amide couplings using HATU/EDC are effective but expensive for large libraries. MW-assisted direct aminolysis of esters or reaction with unactivated acids (using T3P) is more atom-economical.

Reagents:

  • Substrate: 1.0 equiv. Carboxylic Acid or Methyl Ester.

  • Nucleophile: 1.2 equiv. (3-Methylisoxazol-5-yl)methanamine.

  • Coupling Agent (for Acids): 1.5 equiv. T3P (Propylphosphonic anhydride, 50% in EtOAc).

  • Base: 3.0 equiv. Pyridine or TEA.

  • Solvent: EtOAc (for T3P) or Ethanol (for Ester Aminolysis).

Step-by-Step Methodology:

  • Vessel Loading: Combine carboxylic acid (0.5 mmol), amine (0.6 mmol), and base in 4 mL solvent.

  • Activation: Add T3P solution dropwise.

  • Microwave Irradiation:

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Power: Max 150W (to prevent overshoot).

  • Work-up: Wash the organic layer with water, saturated NaHCO3, and brine. Dry over MgSO4.

Protocol C: Reductive Amination (One-Pot)

Target Application: Secondary Amine Linker Synthesis

Reagents:

  • Substrate: 1.0 equiv. Aldehyde (aromatic or aliphatic).

  • Nucleophile: 1.0 equiv. (3-Methylisoxazol-5-yl)methanamine.

  • Reductant: 1.5 equiv. STAB (Sodium Triacetoxyborohydride).

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

  • Additive: 1 drop Acetic Acid (catalyst).

Step-by-Step Methodology:

  • Imine Formation (MW Step 1): Combine aldehyde, amine, and AcOH in solvent. Irradiate at 80°C for 5 minutes . (This drives the equilibrium to the imine much faster than thermal stirring).

  • Reduction (Step 2): Open the vial (or use an automated reagent adder). Add STAB. Stir at room temperature or mild heat (40°C) for 15 minutes. Note: Do not microwave STAB at high temps to avoid rapid decomposition.

Reaction Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal reaction pathway based on the electrophile partner.

ReactionLogic Start (3-Methylisoxazol-5-yl) methanamine Electrophile Select Electrophile Start->Electrophile Path_SNAr Chloro-Heterocycle (Pyridine/Pyrimidine) Electrophile->Path_SNAr Halide Displacement Path_Acid Carboxylic Acid (or Ester) Electrophile->Path_Acid Coupling Path_Ald Aldehyde Electrophile->Path_Ald Condensation Cond_SNAr Protocol A: S_NAr 140°C, 15 min Solvent: IPA Path_SNAr->Cond_SNAr Cond_Amide Protocol B: Amidation 100°C, 10 min T3P/EtOAc Path_Acid->Cond_Amide Cond_RedAm Protocol C: Reductive Amination Step 1: 80°C (Imine) Step 2: STAB (Reduct) Path_Ald->Cond_RedAm Prod_Chimera Heteroaryl-Isoxazole Chimera Cond_SNAr->Prod_Chimera Prod_Amide Isoxazole-Amide Scaffold Cond_Amide->Prod_Amide Prod_SecAmine Secondary Amine Linker Cond_RedAm->Prod_SecAmine

Caption: Decision matrix for microwave-assisted derivatization of (3-Methylisoxazol-5-yl)methanamine.

Quantitative Data & Troubleshooting

Solvent Selection Guide for MW SNAr

The choice of solvent critically impacts the absorption of microwave energy and the reaction rate.

Solventtan δ (Absorbance)Boiling Point (°C)Suitability for Isoxazole Amine
Ethanol 0.941 (High)78Excellent. Good solubility, easy workup. Limit temp to 120°C (pressure).
Isopropanol 0.799 (High)82Optimal. Higher BP allows 140°C reactions with moderate pressure.
DMSO 0.825 (High)189Good. Use for insoluble substrates. Harder to remove.
Toluene 0.040 (Low)110Poor. Requires doping with ionic liquid or polar co-solvent to heat effectively.
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield (SNAr) Incomplete conversion due to steric hindrance.Increase Temp to 150°C; Switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher thermal ceiling.
Ring Opening Temperature too high (>180°C) or acidic conditions.Strictly limit Temp <160°C. Ensure basic conditions (excess DIPEA/TEA).
Pressure Errors Solvent vapor pressure exceeding vial limit.Use a solvent with a higher boiling point (e.g., switch EtOH → BuOH) or reduce fill volume.
Black Tar Formation Thermal decomposition of impurities.Degas solvents (oxygen removal); Add radical scavenger (BHT) if using oxidizable partners.

References

  • Gilead Sciences, Inc. (2014).[5] Patent WO2014182929A1: Preparation of benzoimidazol-5-yl derivatives. (Demonstrates the utility of (3-Methylisoxazol-5-yl)methanamine in SNAr and acetylation reactions). Link

  • Lundbeck A/S. (2020). US Patent 10,806,718: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. (Details the reductive amination and coupling of the isoxazole amine scaffold). Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Foundational text on MW theory and solvent selection). Link

  • GlaxoSmithKline. (2013). US Patent 8,604,022: N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl] compounds. (Example of Pd-catalyzed coupling involving the isoxazole amine). Link

  • Organic Chemistry Portal. (2009). Microwave-Assisted Synthesis of Isoxazoles. (Context on the stability and synthesis of the isoxazole ring itself). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for a common yet challenging synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for a common yet challenging synthetic step: the amide coupling of (3-Methylisoxazol-5-yl)methanamine dihydrochloride. The unique characteristics of this substrate—namely its dihydrochloride salt form and the electronic nature of the isoxazole ring—present specific hurdles that standard coupling protocols may fail to overcome. This document is structured to help you diagnose issues, understand the underlying chemistry, and implement robust solutions to improve your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered by researchers.

Q1: My amide coupling reaction with (3-Methylisoxazol-5-yl)methanamine dihydrochloride has failed completely or resulted in a very low yield. What is the most likely cause?

A: The most frequent point of failure is the incomplete neutralization of the amine salt. (3-Methylisoxazol-5-yl)methanamine is supplied as a dihydrochloride salt (H₃N⁺-CH₂-R·2Cl⁻). In this protonated state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic.[1] Before it can participate in the amide coupling, it must be converted to the free amine (H₂N-CH₂-R). This requires a sufficient amount of base to remove both protons.

Q2: How many equivalents of base are required for the reaction?

A: A minimum of three equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is the recommended starting point. The rationale is as follows:

  • 2.0 equivalents are required to neutralize the two hydrochloride salts and generate the free amine.[1][2]

  • 1.0 equivalent is needed to neutralize the acid byproduct generated by most common coupling reagents (e.g., the HOBt or HOAt from HATU/HBTU activation).[3]

Insufficient base will result in a significant portion of your amine remaining in its protonated, unreactive form.

Q3: I'm observing poor solubility of the amine dihydrochloride salt in my reaction solvent (e.g., DCM or THF). How can I address this?

A: This is a common issue. The salt form is often more polar and less soluble in common aprotic solvents than the free amine. To resolve this, pre-stir the (3-Methylisoxazol-5-yl)methanamine dihydrochloride with your base (e.g., 2.0-2.2 equivalents of DIPEA) in the chosen solvent (e.g., DMF or NMP) for 15-30 minutes before adding the carboxylic acid and coupling reagent. This in-situ generation of the more soluble free amine ensures its availability for the reaction.

Q4: What is a reliable, robust starting condition for a first attempt at this coupling?

A: For challenging couplings, starting with a more potent activating agent is advisable to maximize the chances of success. A reliable set of initial conditions is:

  • Amine: 1.0 equiv (3-Methylisoxazol-5-yl)methanamine dihydrochloride

  • Carboxylic Acid: 1.0-1.1 equiv

  • Coupling Reagent: 1.1 equiv HATU

  • Base: 3.0-4.0 equiv DIPEA

  • Solvent: Anhydrous DMF or NMP (at a concentration of 0.1-0.5 M)

  • Temperature: 0 °C to room temperature

  • Time: 4-12 hours, monitoring by LC-MS or TLC

This combination overcomes both the need for strong activation and ensures complete neutralization of the amine salt.[4][5]

Section 2: In-Depth Troubleshooting Guide

If the initial FAQs do not resolve your issue, this section provides a deeper dive into specific problems and their underlying causes.

Issue 1: Persistently Low Conversion or No Reaction

If you have confirmed that sufficient base is being used (≥3 eq.), the low reactivity may stem from other factors.

  • Potential Cause A: Insufficient Carboxylic Acid Activation The combination of an electron-deficient isoxazole ring and the primary nature of the amine can make it a less potent nucleophile than simple alkylamines.[6][7] Standard carbodiimide reagents like EDC or DCC may not generate a sufficiently reactive intermediate to be attacked by the amine at an appreciable rate.

    Solution: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salts are designed for such difficult couplings.[1][8]

    • dot

    • Caption: Activation of the carboxylic acid is the first critical step.

  • Potential Cause B: Side Reactions with Carbodiimide Reagents When using carbodiimides (EDC, DCC), the activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[9] This pathway is competitive with the desired amine coupling and is more prevalent in polar aprotic solvents like DMF.

    Solutions:

    • Use Additives: Incorporate 1.0-1.2 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[3][10]

    • Change Solvents: The N-acylurea side reaction can be minimized by using solvents with lower dielectric constants, such as dichloromethane (DCM) or chloroform.[9]

    • Switch Reagent Class: Move to a uronium or phosphonium salt (see Table 1), which do not proceed via this mechanistic pathway.

Issue 2: Difficult Product Purification

The polar nature of the isoxazole ring and the amide bond can make purification challenging.

  • Potential Cause A: Contamination with Urea Byproducts If you are using DCC or DIC, the resulting dicyclohexylurea (DCU) or diisopropylurea (DIU) byproducts can co-elute with your product. DCU, in particular, is notoriously insoluble and can precipitate, complicating workup.[10]

    Solutions:

    • Use EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and its corresponding urea byproduct are water-soluble.[10][11] This allows for their removal with a simple aqueous wash (e.g., dilute acid, then brine) during the workup.

    • Filter DIU: The urea from DIC is more soluble than DCU but can sometimes be removed by filtration if it crashes out of a nonpolar solvent system.

    • Avoid Carbodiimides: Uronium and phosphonium reagents generate water-soluble byproducts that are easily removed during an aqueous workup.[12]

  • Potential Cause B: Product Streaking on Silica Gel Column The basic nitrogen on the isoxazole ring and the polar amide can lead to tailing or streaking on silica gel.

    Solutions:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a tertiary base like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[13] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

    • Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase chromatography for highly polar compounds.[14]

    • Attempt Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective, chromatography-free method of purification.[15] Experiment with solvent systems like ethyl acetate/heptane, acetone, or acetonitrile.[15]

Section 3: Protocols & Data
Protocol 1: High-Yield Coupling using HATU

This protocol is recommended for difficult substrates where other methods have failed.

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Methylisoxazol-5-yl)methanamine dihydrochloride (1.0 equiv) and the carboxylic acid (1.05 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv) dropwise. Stir for 20 minutes at 0 °C. The mixture should become a clear solution as the free amine is formed.

  • In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Check the reaction's completion by TLC or LC-MS. Look for the disappearance of the carboxylic acid starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x), 5% aqueous LiCl solution (to remove residual DMF), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Economical and Efficient Coupling using EDC/OxymaPure

This is a cost-effective and safe alternative to uronium salts.

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv), OxymaPure (1.2 equiv), and (3-Methylisoxazol-5-yl)methanamine dihydrochloride (1.1 equiv).

  • Add anhydrous DCM or MeCN to achieve a concentration of 0.2 M and cool to 0 °C.

  • Add DIPEA (3.5 equiv) dropwise and stir the mixture.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor Progress: Follow the reaction via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Table 1: Comparison of Common Coupling Reagents
ReagentClassStrengthsWeaknessesTypical Equivalents
EDC·HCl CarbodiimideEconomical; water-soluble byproduct simplifies workup.[10][11]Moderate reactivity; requires an additive (HOBt, Oxyma) for efficiency; risk of N-acylurea side reaction.[9]1.1 - 1.5
HATU Uronium SaltVery high reactivity, fast reaction times, effective for difficult couplings.[8]Expensive; potential thermal hazard on large scale; can cause guanidinylation side reactions.[16]1.05 - 1.2
HBTU/HCTU Uronium SaltHighly effective, good balance of cost and reactivity.[12]Less reactive than HATU; potential for guanidinylation.1.05 - 1.2
COMU Uronium SaltReactivity comparable to HATU; byproduct (Oxyma) is non-explosive, making it a safer alternative.[10][12]More expensive than carbodiimides.1.05 - 1.2
PyBOP Phosphonium SaltHigh reactivity, especially for hindered systems; does not cause guanidinylation.[3]Byproduct (HMPA) from original BOP reagent is carcinogenic; PyBOP is safer but still requires careful handling.1.1 - 1.5
T3P® Phosphonic AnhydrideEffective; byproducts are water-soluble and easily removed; good for large-scale synthesis.Requires a stoichiometric amount of base to neutralize the phosphoric acid byproducts.1.2 - 1.5
Table 2: Guide to Base Selection
BasepKa of Conjugate AcidKey FeaturesWhen to Use
DIPEA ~10.75Bulky and non-nucleophilic. The industry standard for coupling reactions.[17]Recommended choice. Use for all coupling reagent types.
TEA ~10.75Less sterically hindered than DIPEA; can be slightly nucleophilic.A suitable alternative to DIPEA if it is unavailable.
Pyridine ~5.25Nucleophilic; can compete with the desired amine, leading to side products.[5]Not recommended for this application.
DMAP ~9.7Highly nucleophilic acyl-transfer catalyst.[7]Use in catalytic amounts (0.05-0.1 eq.) alongside DIPEA or TEA to accelerate very sluggish reactions.[18]
Section 4: Visual Troubleshooting Workflow
  • dot

  • Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Wikipedia. Carbodiimide. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Pundeer, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-350. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Martelli, G., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4754-4766. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4242. [Link]

  • Murray, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6210-6218. [Link]

  • Kandasamy, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3653-3656. [Link]

  • ResearchGate. (PDF) Green Solvents for the Formation of Amide Linkage. [Link]

  • National Center for Biotechnology Information. Amidation reactions from the direct coupling of metal carboxylate salts with amines. [Link]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1567. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(8), 1980-1983. [Link]

  • Royal Society of Chemistry. Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • National Center for Biotechnology Information. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem. [Link]

  • National Center for Biotechnology Information. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC. [Link]

Sources

Optimization

Troubleshooting low solubility of isoxazole amine salts in organic solvents

Technical Support Center: Isoxazole Amine Salt Solubility Ticket ID: #ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Brick Dust" Paradox You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Amine Salt Solubility Ticket ID: #ISOX-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Brick Dust" Paradox

You are likely here because you have synthesized an isoxazole amine salt—typically a hydrochloride (HCl) or hydrobromide (HBr)—and it has precipitated as an intractable solid that refuses to dissolve in Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Yet, it is likely too lipophilic for pure water. You are stuck in the "solubility valley."

The Core Issue: Isoxazole amine salts possess a "double-lock" on solubility:

  • High Lattice Energy: The ionic bond between the protonated amine and the small, hard counter-ion (Cl⁻) creates a tight crystal lattice.

  • Dipolar Conflict: The isoxazole ring itself is highly polar (dipole moment ~2.9 D) but aromatic. When protonated, the molecule becomes an amphiphilic brick—too polar for non-polar organics, but often too organic for aqueous media.

This guide provides the protocols to break this lock without destroying your sensitive isoxazole ring.

Module 1: Diagnostic & Solvent Engineering

Before altering the chemistry, we must determine if the solvent system can be engineered to overcome the lattice energy.

The "Magic Mixtures" Strategy

Pure solvents often fail with these salts. You need a binary system : a "dissolver" (high dielectric constant) to break the ionic lattice, and a "carrier" (moderate polarity) to solvate the organic backbone.

Table 1: Recommended Solvent Systems for Isoxazole Salts

Solvent SystemRatio (v/v)MechanismBest For
DCM / MeOH 9:1 to 4:1MeOH solvates the ions; DCM solvates the ring.General workup, chromatography.[1][2]
DCM / HFIP 9:1Hexafluoroisopropanol (HFIP) is a potent H-bond donor that disrupts tight ion pairs.Stubbornly insoluble salts.
CHCl₃ / EtOH 4:1Similar to DCM/MeOH but often solubilizes "greasier" salts better.Recrystallization.[3]
DMSO / EtOAc 1:10DMSO breaks the lattice; EtOAc acts as the bulk carrier.Screening biological activity.[3][4]
Protocol: The "Solubility Walk"

Do not blindly add solvent. Follow this stepwise thermodynamic check:

  • Place 10 mg of salt in a vial.

  • Add 100 µL Methanol (MeOH) . Observation: Does it dissolve? (If yes, lattice is breakable).

  • Add 900 µL DCM dropwise.

    • Result A: Solution remains clear. Success. Use 10% MeOH/DCM.

    • Result B: Precipitate forms. Fail. The organic backbone is too lipophilic for this mixture. Switch to Module 3 .

Module 2: Counter-Ion Engineering

If solvent switching fails, your counter-ion is the problem. Small, "hard" anions like Chloride (Cl⁻) form the tightest lattices. To increase organic solubility, you must switch to a "soft," lipophilic anion.

The Hofmeister Solubilization Series

We replace the inorganic anion with an organic one to lower lattice energy and increase lipophilicity.

Decision Logic (DOT Visualization):

SaltSelection Start Current Salt Form? HCl HCl / HBr (High Lattice Energy) Start->HCl Most Common TFA Trifluoroacetate (TFA) (Moderate Solublity) HCl->TFA Switch 1: Prep-HPLC w/ TFA Sulfonate Sulfonate (MsOH/TsOH) (High Organic Solubility) HCl->Sulfonate Switch 2: Ion Exchange Check Check TFA->Check Soluble in DCM? Result Result Sulfonate->Result Result: 'Greasy' Salt Soluble in Organics Check->Sulfonate No: Need Lipophilic Anion Good Good Check->Good Yes

Figure 1: Decision tree for selecting a counter-ion to maximize organic solubility. Moving from HCl to Sulfonates increases lipophilicity.

Protocol: Salt Exchange via Metathesis

Use this if you cannot re-synthesize the molecule.

  • Dissolution: Dissolve your insoluble HCl salt in the minimum amount of MeOH or Water .

  • Exchange: Add 1.1 equivalents of Sodium Toluenesulfonate (NaOTs) (pre-dissolved in min. water).

  • Precipitation/Extraction:

    • Evaporate the MeOH.

    • Add DCM and Water . The new Tosylate salt is often lipophilic enough to extract into the DCM layer, leaving NaCl in the water.

    • Note: If the Tosylate salt is still water-soluble, use Sodium Tetraphenylborate (NaBPh₄) for extreme organic solubility (though this is expensive and high MW).

Module 3: The "Free Base" Trap (Critical Warning)

You may be tempted to simply "free base" the amine to restore solubility. Proceed with extreme caution.

The Risk: Isoxazoles are chemically distinct from pyridines or anilines. The N-O bond is susceptible to cleavage under strong basic conditions (pH > 10-11), especially at elevated temperatures, leading to ring opening (formation of enamino-nitriles).

Safe Neutralization Protocol

Goal: Remove the proton without destroying the ring.

  • Biphasic System: Suspend the salt in DCM (or EtOAc).

  • Mild Base: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) . Do NOT use NaOH or KOH.

  • Agitation: Stir vigorously for 15-30 minutes at Room Temperature . Do not heat.

  • Separation:

    • Check the organic layer by TLC.[1] If the spot has moved (higher R_f), the free base has formed and migrated to the organic layer.

    • Separate layers, dry over Na₂SO₄, and concentrate below 30°C .

Visualizing the Stability Danger Zone:

IsoxazoleStability cluster_safe SAFE ZONE (pH 7-9) cluster_danger DANGER ZONE (pH > 12) Isoxazole Isoxazole Amine Salt Bicarb NaHCO3 / K2CO3 Isoxazole->Bicarb Neutralization NaOH NaOH / KOH / Heating Isoxazole->NaOH Strong Base FreeBase Intact Free Base (Soluble in Organics) Bicarb->FreeBase RingOpen Ring Opening (Nitrile Formation) NaOH->RingOpen Kemp Elimination-like Mechanism

Figure 2: Stability profile of the isoxazole ring. Avoid strong bases to prevent N-O bond cleavage.[1]

Frequently Asked Questions (FAQs)

Q: I used DMSO to dissolve my salt for a reaction, but now I can't get it out. What do I do? A: Isoxazole salts are often soluble in DMSO, but removing it is difficult due to the high boiling point.

  • Solution: Do not distill. Dilute the DMSO reaction mixture with a large excess of Ethyl Acetate (10x volume). Wash this organic layer 3 times with 5% Lithium Chloride (LiCl) solution . The LiCl helps partition the DMSO into the aqueous phase without pulling your polar salt with it.

Q: My product is "oiling out" instead of crystallizing after salt formation. A: This is common with isoxazole salts due to trace solvent impurities acting as plasticizers.

  • Fix: Triturate the oil with Diethyl Ether or MTBE . Sonication is your friend here. If that fails, re-dissolve in a small amount of DCM and slowly add hexane until cloudy, then store in the freezer (-20°C) overnight.

Q: Can I use catalytic hydrogenation to clean up the product? A: ABSOLUTELY NOT. The N-O bond of the isoxazole ring is extremely labile to reductive conditions (H₂/Pd-C). You will cleave the ring into an amino-enone.[5] Use recrystallization or chromatography for purification.

References

  • Isoxazole Ring Stability

    • BenchChem Technical Support.[2][6] "The Dual Nature of the Isoxazole Ring: Reactivity and Stability." (2025).[2] Link

    • ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide." (Detailed kinetics of base-catalyzed ring opening). Link

  • Salt Selection & Solubility

    • Bastin, R. J., et al. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Standard text on counter-ion selection).
    • Creative Biolabs.[7] "Salt Selection Strategies for Solubility Enhancement." Link

  • Purification Strategies

    • Organic Chemistry Portal. "Isoxazole Synthesis and Purification."[1][2] (Reviews of solvent systems and stability). Link

Sources

Troubleshooting

Preventing isoxazole ring cleavage during harsh reduction conditions

Introduction: Navigating the Stability of the Isoxazole Ring in Reductive Environments Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of the Isoxazole Ring in Reductive Environments

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing molecules. The isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its utility stems from its unique electronic properties and its ability to serve as a bioisostere for other functional groups. However, the inherent reactivity of the isoxazole ring, specifically the labile N-O bond, presents a significant challenge during synthetic manipulations, particularly under harsh reductive conditions.[3][4]

This guide is designed as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the fundamental chemical principles governing isoxazole stability. By understanding the why behind ring cleavage, you will be better equipped to design robust synthetic strategies that preserve this critical pharmacophore.

Frequently Asked Questions & Troubleshooting

Q1: My isoxazole ring cleaved during a reduction reaction. What is the chemical mechanism behind this degradation?

Answer:

The primary culprit behind isoxazole ring cleavage under reductive conditions is the inherent weakness of the nitrogen-oxygen (N-O) single bond.[3] This bond has a relatively low dissociation energy, making it the most susceptible point in the heterocyclic ring for cleavage.

The most common pathway for this degradation is reductive N-O bond scission, which typically proceeds as follows:

  • Activation/Reduction: The process is initiated by the reducing agent. In catalytic hydrogenation, for example, the isoxazole coordinates to the metal surface, facilitating the addition of hydrogen across the N-O bond.[5] For dissolving metal reductions (like Na/NH₃), a single electron transfer to the isoxazole's π-system initiates the cleavage.

  • N-O Bond Cleavage: This is the key ring-opening step. The N-O bond breaks, forming a vinylogous imine or enamine intermediate.

  • Hydrolysis/Tautomerization: The resulting intermediate is often unstable and, upon aqueous workup or in the presence of protic solvents, hydrolyzes to yield a β-amino enone .[4] This final product is the most common signature of isoxazole ring cleavage.

This transformation is not always a synthetic failure; it is sometimes used strategically, with the isoxazole acting as a stable "masked" equivalent of a 1,3-dicarbonyl or related structure.[4] However, when the goal is to preserve the ring, this pathway must be suppressed.

cluster_main General Mechanism of Reductive Isoxazole Cleavage isoxazole Substituted Isoxazole intermediate Ring-Opened Intermediate (e.g., vinylogous imine) isoxazole->intermediate [H] (e.g., H₂/Pd, Na/NH₃) N-O Bond Cleavage product β-Amino Enone (Post-Workup) intermediate->product H₂O Workup or Tautomerization

Caption: Reductive cleavage of the isoxazole N-O bond.

Q2: Which specific reduction conditions are considered "harsh" and pose a high risk to the isoxazole ring?

Answer:

While stability is substrate-dependent, several classes of reducing conditions are notoriously harsh and frequently lead to unwanted ring opening. You should exercise extreme caution or seek alternatives if your planned synthesis involves the following:

Condition Type Specific Reagents/Catalysts Mechanism of Cleavage & Comments Severity
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, Raney NickelClassic method for N-O bond cleavage. The catalyst surface facilitates hydrogenolysis of the weak bond.[3][6] Often quantitative cleavage.High
Dissolving Metal Reductions Na in liquid NH₃ (Birch Reduction), Na/EthanolPowerful single-electron transfer (SET) reagents that readily reduce the isoxazole π-system, leading to N-O bond scission.[3]High
Strong Hydride Reagents LiAlH₄ (at elevated temperatures)While often compatible at low temperatures, forcing conditions (refluxing THF) can lead to cleavage, especially with activated isoxazoles.Moderate to High
Reductive Metals (Acidic) Zn(Hg)/HCl (Clemmensen), Sn/HCl, Fe/AcOHOften used to reduce nitro groups or ketones. The combination of metal and strong acid can promote hydrolysis of the ring-opened intermediate.Moderate

It is critical to note that factors like temperature, pressure, and reaction time can escalate a "moderate" risk condition to a "high" risk one. Always monitor your reaction closely by TLC or LC-MS when using these methods.

Q3: How can I perform a reduction on another functional group in my molecule while preserving the isoxazole ring?

Answer:

The key is chemoselectivity . You must choose a reducing agent mild enough to spare the isoxazole N-O bond while still being effective for your target functional group. Fortunately, a wide range of mild and selective reagents are available.

Target Functional Group Recommended Mild Reagent(s) Key Experimental Considerations Isoxazole Compatibility
**Nitro Group (Ar-NO₂) **Fe/NH₄Cl[7], Na₂S₂O₄ (Sodium Dithionite)Fe/NH₄Cl is a nearly neutral method effective for reducing nitro groups to anilines. Dithionite is also effective in aqueous systems.Excellent
Aldehyde/Ketone (R-CHO/R₂CO) NaBH₄, NaBH(OAc)₃Sodium borohydride is a workhorse reagent that is exceptionally mild towards isoxazoles.[3] Use in alcoholic solvents at 0 °C to RT.Excellent
Ester/Carboxylic Acid BH₃·THF, BH₃·SMe₂Borane complexes are generally compatible and will reduce acids and esters. They are less aggressive than LiAlH₄.Good to Excellent
Alkene/Alkyne Transfer Hydrogenation (HCO₂NH₄, Pd/C)Using a hydrogen donor like ammonium formate instead of H₂ gas is often much milder and can sometimes prevent N-O cleavage.Substrate Dependent (Good)
Nitrile (R-CN) DIBAL-H (at low temp)Diisobutylaluminium hydride at low temperatures (-78 °C) can selectively reduce nitriles to aldehydes or amines without affecting the isoxazole.Good

Expert Tip: When attempting a new reduction, always run a small-scale test reaction first. Analyze the crude reaction mixture by ¹H NMR or LC-MS specifically looking for the byproducts of ring cleavage (β-amino enones) before committing to a large-scale reaction.

Q4: I need a reliable, step-by-step protocol for a mild reduction of a nitro group without cleaving my isoxazole.

Answer:

Certainly. The reduction of an aromatic nitro group using iron powder and ammonium chloride in an aqueous/alcoholic solvent system is a classic, highly effective, and isoxazole-compatible method.[7]

Protocol: Chemoselective Nitro Group Reduction with Fe/NH₄Cl

Materials:

  • Your isoxazole-containing nitro-aromatic compound (1.0 eq)

  • Iron powder (<100 mesh, 5.0 - 10.0 eq)

  • Ammonium chloride (NH₄Cl, 4.0 - 8.0 eq)

  • Solvent: Ethanol (EtOH) and Water (H₂O), typically in a 2:1 to 5:1 ratio

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Celite® for filtration

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add your isoxazole substrate (1.0 eq) and the iron powder (5-10 eq).

  • Solvent Addition: Add the EtOH/H₂O solvent mixture. The reaction should be a stirrable slurry.

  • Reagent Addition: Add the solid ammonium chloride (4-8 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material. Reaction times can vary from 1 to 6 hours depending on the substrate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction with a larger volume of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Filter the entire slurry through a pad of Celite® to remove the iron salts and unreacted iron. Wash the Celite® pad thoroughly with more of the organic solvent.

    • Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product.

  • Purification: Purify the crude product as necessary, typically by column chromatography.

cluster_workflow Workflow: Mild Nitro Reduction Protocol start Combine Substrate, Fe Powder, & Solvents add_nh4cl Add NH₄Cl start->add_nh4cl reflux Heat to Reflux (1-6 h) add_nh4cl->reflux monitor Monitor by TLC / LC-MS reflux->monitor monitor->reflux Incomplete workup Cool, Dilute, & Filter through Celite monitor->workup Reaction Complete extract Extract & Wash workup->extract dry Dry & Concentrate extract->dry end Purify Product dry->end

Caption: Step-by-step workflow for the Fe/NH₄Cl reduction.

Q5: How can I analyze my reaction to confirm if ring cleavage has occurred and, if so, to what extent?

Answer:

Detecting and quantifying isoxazole ring cleavage is crucial for troubleshooting. The characteristic product of cleavage is a β-amino enone, which has distinct spectroscopic signatures compared to the starting isoxazole.

Analytical Troubleshooting Guide:

  • Thin-Layer Chromatography (TLC):

    • Observation: The β-amino enone product is typically much more polar than the parent isoxazole.

    • Indication: Look for a new, lower Rf spot that may streak due to the primary/secondary amine.

  • ¹H NMR Spectroscopy:

    • Observation: The aromatic protons of the isoxazole ring (typically δ 6.0-8.5 ppm) will disappear. New, characteristic peaks for the β-amino enone will appear.

    • Indication: Look for two new vinyl protons (δ 5.0-7.0 ppm) and broad, exchangeable N-H protons (δ 4.0-12.0 ppm, depending on structure and solvent). The appearance of an aldehyde or ketone proton signal from the hydrolyzed intermediate is also a clear sign.

  • Mass Spectrometry (LC-MS):

    • Observation: The mass of the product will be 2 amu higher than the starting material (addition of two hydrogen atoms across the N-O bond).

    • Indication: Extract the ion chromatogram for [M+H+2]⁺. A peak at this mass corresponding to a new, more polar product on the LC trace is strong evidence of cleavage.

  • Infrared (IR) Spectroscopy:

    • Observation: Disappearance of the characteristic C=N and N-O stretches of the isoxazole ring.

    • Indication: Appearance of strong new bands for N-H stretches (around 3300-3500 cm⁻¹) and a conjugated carbonyl (C=O) stretch (around 1600-1650 cm⁻¹).

By using a combination of these techniques, you can confidently diagnose and quantify the extent of isoxazole ring cleavage in your reaction mixture.

References

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). Journal of Heterocyclic Chemistry. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Synthetic reactions using isoxazole compounds. (1979). HETEROCYCLES. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerfaceresearch. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (2003). ResearchGate. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). The Royal Society of Chemistry. [Link]

  • Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs. (2008). Semantic Scholar. [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2014). PMC - NIH. [Link]

  • Studies on isoxazole derivatives. VIII. Catalytic hydrogenation of 5-aminoisoxazoles. (1955). Pharmaceutical Bulletin. [Link]

  • Reduction of Delta2-isoxazolines to beta-hydroxy ketones with iron and ammonium chloride as reducing agent. (2008). PubMed. [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Isoxazole Methanamine HCl Salts

Ticket ID: ISO-HCL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting deliquescence, weighing errors, and stability in isoxazole methanamine hydrochlorides. Introduction: The "Sticky" Reality o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-HCL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting deliquescence, weighing errors, and stability in isoxazole methanamine hydrochlorides.

Introduction: The "Sticky" Reality of Amine Salts

Welcome to the technical support hub. You are likely here because your free-flowing white powder has turned into a sticky gum, a hard glass, or a liquid puddle.

The Science of the Problem: Isoxazole methanamine hydrochloride salts are frequently deliquescent . The crystal lattice energy of the salt is lower than the hydration energy released when water molecules bind to the ions. This thermodynamic drive is so strong that the salt strips moisture from the atmosphere until it dissolves in its own absorbed water.

For isoxazoles specifically, this presents two risks:

  • Stoichiometric Drift: You cannot calculate accurate equivalents for reactions if the mass includes an unknown % of water.

  • Chemical Instability: While isoxazoles are generally acid-stable, prolonged exposure to the highly concentrated acidic environment of a wet HCl salt can degrade the isoxazole ring over time or promote hydrolysis of the methanamine side chain.

Module 1: Storage & Containment

Q: My vial arrived, and the solid is already clumping. How do I stop it from getting worse?

A: Immediate environmental isolation is required. Standard caps are insufficient for long-term storage of deliquescent salts.

Protocol: The "Double-Dry" System

  • Primary Seal: Ensure the vial cap is PTFE-lined. Wrap the junction of the cap and vial tightly with Parafilm® or electrical tape.

  • Secondary Containment: Place the vial inside a secondary jar containing a layer of active desiccant (Drierite/calcium sulfate or silica gel with moisture indicator).

  • Temperature: Store at -20°C.

    • CRITICAL WARNING: You must allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in humid lab air will cause immediate condensation, ruining the salt instantly.

Visualizing the Storage Decision Tree:

StorageLogic start New Shipment Arrives check Is the seal broken? start->check action1 Reseal with Parafilm Place in Desiccator check->action1 No action2 Dry immediately (See Module 4) check->action2 Yes storage Store at -20°C action1->storage action2->storage usage Ready to Use? storage->usage warmup Warm to RT in Desiccator (Min 30 mins) usage->warmup Yes open Open in Glovebox/Bag warmup->open

Figure 1: Decision logic for receiving and storing hygroscopic salts to prevent initial degradation.

Module 2: Weighing & Dispensing

Q: The mass on my balance keeps ticking up while I weigh. How do I get an accurate measurement?

A: You are observing kinetic water absorption. You cannot use "direct weighing" (adding powder to a tared boat). You must use Weighing by Difference .[1]

Protocol: Weighing by Difference This method eliminates the error caused by water absorption during the transfer.

  • Dry the Source: Ensure your source vial has been dried (see Module 4).

  • Weigh the Container: Place the entire capped vial on the analytical balance. Record Mass A.

  • Dispense: Quickly remove the cap, pour/spatula the approximate amount into your reaction flask, and immediately recap the vial.

  • Reweigh: Place the capped vial back on the balance. Record Mass B.

  • Calculate: Mass Transferred = Mass A - Mass B.

Why this works: Even if the powder in the reaction flask absorbs water, the mass you recorded (A - B) represents the dry material that left the vial.

Comparative Data: Weighing Methods

MethodAccuracy for Hygroscopic SaltsSpeedRisk of Contamination
Direct Weighing Very Poor (Mass increases during read)FastHigh (Spatula contact)
Weighing by Difference High MediumLow
Glovebox Weighing ExcellentSlowLowest
Module 3: Chemical Stability & Reaction Setup

Q: Will the water in the salt affect my reaction?

A: Yes. Beyond stoichiometry, water can hydrolyze reagents (like acid chlorides or EDC) and affect the pH.

The Isoxazole Risk Factor: Isoxazoles are sensitive to base-induced ring cleavage (the Kemp elimination mechanism).

  • Scenario: You have a wet HCl salt. You add it to a reaction mixture containing a base (e.g., TEA, DIPEA) to neutralize the HCl.

  • Risk:[2][3][4] If the local concentration of base is high and water is present, the hydroxide (generated from water + base) can attack the isoxazole ring, leading to ring opening (forming a

    
    -amino enone or nitrile).
    

Reaction Setup Protocol:

  • Solvent Choice: Use a solvent that can dissolve the salt but allows for azeotropic drying if needed (e.g., DMF, or a mix of DCM/MeOH).

  • Order of Addition:

    • Dissolve the amine salt fully first.

    • Add the base slowly at 0°C to prevent localized heating and high pH spikes which trigger ring opening.

Module 4: Recovery (Drying the "Goo")

Q: My salt is already a sticky gum. Can I save it?

A: Yes. Do not use heat alone, as this can degrade the salt.[5] Use Azeotropic Distillation .[4][6]

Protocol: Azeotropic Drying This method uses a solvent carrier to mechanically carry water out of the solid at a lower boiling point than water alone.

  • Dissolve: Dissolve the sticky gum in a small amount of Methanol (MeOH) to ensure it is homogeneous.

  • Add Carrier: Add a larger volume of Toluene (approx. 10:1 Toluene:MeOH ratio).

  • Evaporate: Rotovap the mixture. The MeOH/Water/Toluene azeotrope will pull the water out.

  • Repeat: You may need to repeat this 2-3 times.

  • Final Dry: The result should be a white solid. Place this immediately under high vacuum (< 1 mbar) for 4-12 hours.

Visualizing the Drying Workflow:

DryingProcess gum Sticky Gum (Hydrated Salt) step1 Dissolve in MeOH gum->step1 step2 Add Excess Toluene step1->step2 step3 Rotovap (Azeotropic Removal) step2->step3 check Is it solid? step3->check check->step2 No (Repeat) vac High Vacuum (P2O5 trap) check->vac Yes

Figure 2: Azeotropic distillation workflow to recover dry solids from deliquescent gums.

References
  • BenchChem. (2025).[3][7][8] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from

  • Michigan Technological University. (n.d.). Weighing by Difference. Department of Chemistry. Retrieved from

  • Perez, M. A., et al. (2000). Ring Opening of Isoxazoles. Chemical Reviews. (Contextualizing base-sensitivity of isoxazole rings).
  • Sigma-Aldrich. (n.d.). Handling Hygroscopic and Air-Sensitive Reagents. Technical Bulletin AL-134. Retrieved from

  • University of Rochester. (n.d.).[9] Workup: Drying Methods & Azeotroping. Department of Chemistry. Retrieved from

Sources

Troubleshooting

Minimizing side reactions during acylation of 3-methylisoxazol-5-yl amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the acylation of 3-methylisoxazol-5-yl amine. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the acylation of 3-methylisoxazol-5-yl amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The unique electronic nature of this amine presents specific challenges, including a propensity for side reactions that can complicate syntheses and reduce yields. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, efficient, and selective N-acylation.

Troubleshooting Guide: Overcoming Common Acylation Challenges

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing significant amounts of a diacylated byproduct. How can I promote selective mono-acylation?

A: The formation of an N,N-diacylated product is a common issue when acylating primary amines, particularly with highly reactive acylating agents. The key is to control the stoichiometry and reactivity of your system.

Underlying Cause: The mono-acylated product, an amide, can be deprotonated by a strong base to form an amidate anion. This anion is a potent nucleophile that can react with a second molecule of the acylating agent. This is especially prevalent if the reaction conditions are too harsh (e.g., high temperature, excess base, or a highly reactive acylating agent).[1]

Solutions:

  • Control Stoichiometry: Use a precise molar ratio of your acylating agent to the amine. Start with a 1.05 to 1.1 molar equivalent of the acylating agent. Avoid large excesses, which drive the reaction towards diacylation.

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -15 °C), especially during the addition of the acylating agent.[2] This slows the rate of the second acylation more significantly than the first, improving selectivity.

  • Choose a Milder Acylating Agent: If you are using a highly reactive acyl chloride, consider switching to a corresponding acid anhydride or using a mixed anhydride method.[1][3] These reagents have attenuated reactivity, which inherently favors mono-acylation.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).[2] NMM is particularly effective in mixed anhydride preparations as it is less likely to cause side reactions like racemization.[2]

Q2: My reaction is sluggish with low conversion to the desired amide. How can I improve the yield?

A: The low reactivity of 3-methylisoxazol-5-yl amine is the primary challenge. The isoxazole ring is electron-withdrawing, which reduces the nucleophilicity of the 5-amino group, making it an electron-deficient amine.[4][5][6] Standard acylation conditions may not be sufficient to drive the reaction to completion.

Underlying Cause: The lone pair of electrons on the amine nitrogen is delocalized into the aromatic isoxazole ring system, making it a weaker nucleophile compared to aliphatic or even other aromatic amines. Therefore, a more potent electrophile or catalytic activation is required.

Solutions:

  • Activate the Carboxylic Acid: If you are starting from a carboxylic acid, standard coupling reagents may be insufficient. A robust protocol for electron-deficient amines involves using EDC and HOBt in the presence of DMAP.[7] DMAP acts as a highly effective acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate.

  • Use a More Reactive Acylating Agent: While this risks diacylation (see Q1), a carefully controlled addition of an acyl chloride at low temperature can be effective. A protocol using an acyl chloride with silver cyanide (AgCN) as an HCl scavenger is reported to be effective for hindered and electron-deficient amines.[4]

  • Increase the Temperature (with caution): After the initial addition of the acylating agent at low temperature, you can allow the reaction to slowly warm to room temperature or even heat it gently (e.g., 40-50 °C). This must be done carefully, as excessive heat can promote both diacylation and ring decomposition. Monitor the reaction closely by TLC or LC-MS.

  • Consider the Mixed Anhydride Method: Activating a carboxylic acid as a mixed anhydride with isobutyl chloroformate creates a highly reactive electrophile that can effectively acylate electron-deficient amines.[2][3]

Q3: I'm seeing unexpected byproducts that suggest my isoxazole ring is decomposing. How can I maintain ring integrity?

A: The isoxazole ring, while aromatic, contains a labile N-O bond that can cleave under certain reductive, basic, or electrophilic conditions.[8][9] Maintaining mild reaction conditions is critical to preserving the core scaffold.

Underlying Cause: The N-O bond has a lower bond dissociation energy compared to C-C or C-N bonds within the ring. Harsh bases can deprotonate the ring, initiating cleavage pathways.[10] Similarly, certain transition metals used in other contexts can catalyze ring-opening.[11]

Solutions:

  • Avoid Strong, Nucleophilic Bases: Do not use strong bases like sodium hydride (NaH), hydroxides (NaOH), or alkoxides (NaOEt) if possible, as they can initiate ring-opening.[12] If a strong base is required, use it at very low temperatures and for a short duration.

  • Maintain Low Temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for ring fragmentation. Keeping the reaction at or below room temperature is a safe practice.

  • Buffer the Reaction: When using acyl chlorides, the generation of HCl can create a highly acidic environment. Using a suitable base (e.g., pyridine, DIPEA) to scavenge the acid is essential not only for the reaction to proceed but also to prevent acid-catalyzed decomposition.

  • Choose Reagents Wisely: Be aware that some reagents used for other transformations can affect the isoxazole ring. For example, catalytic hydrogenation (e.g., H₂/Pd-C) is a known method for reductively cleaving the N-O bond to form β-amino enones and must be avoided if the ring is to be kept intact.[8][9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues encountered during the acylation of 3-methylisoxazol-5-yl amine.

TroubleshootingWorkflow Start Acylation Attempt Analysis Analyze Reaction (TLC, LC-MS) Start->Analysis Issue1 Problem: Low Conversion / No Reaction Analysis->Issue1 Incomplete reaction Issue2 Problem: Diacylation Observed Analysis->Issue2 High MW byproduct Issue3 Problem: Ring Decomposition Analysis->Issue3 Multiple unknown spots / Tar Success Desired Product (Good Yield & Purity) Analysis->Success Clean conversion Sol1a Use Acyl Chloride (Low Temp) Issue1->Sol1a To Increase Reactivity Sol1b Use Mixed Anhydride Method Issue1->Sol1b To Increase Reactivity Sol1c Add DMAP as Catalyst (with EDC/HOBt) Issue1->Sol1c To Increase Reactivity Sol2a Reduce Acylating Agent (1.05 - 1.1 eq) Issue2->Sol2a To Increase Selectivity Sol2b Lower Reaction Temp (0°C to -15°C) Issue2->Sol2b To Increase Selectivity Sol2c Use Milder Reagent (e.g., Anhydride) Issue2->Sol2c To Increase Selectivity Sol3a Avoid Strong Bases (e.g., NaH, NaOH) Issue3->Sol3a To Ensure Stability Sol3b Maintain Low Temp (< RT if possible) Issue3->Sol3b To Ensure Stability Sol3c Ensure Acid Scavenger is Present Issue3->Sol3c To Ensure Stability Sol1a->Start Re-run Experiment Sol1b->Start Re-run Experiment Sol1c->Start Re-run Experiment Sol2a->Start Re-run Experiment Sol2b->Start Re-run Experiment Sol2c->Start Re-run Experiment Sol3a->Start Re-run Experiment Sol3b->Start Re-run Experiment Sol3c->Start Re-run Experiment

Caption: A decision-tree diagram for troubleshooting acylation reactions.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the unique reactivity of 3-methylisoxazol-5-yl amine?

A: The reactivity is governed by the electronic properties of the isoxazole ring. Isoxazole is an aromatic heterocycle with two heteroatoms of differing electronegativity (N and O). The ring as a whole acts as an electron-withdrawing group, pulling electron density from the exocyclic amino group at the C5 position.[8] This delocalization reduces the availability of the nitrogen's lone pair for nucleophilic attack, rendering the amine significantly less reactive than typical alkylamines.

Q2: Which acylation method is generally the most reliable for this substrate?

A: The Mixed Anhydride Method is often the most balanced and reliable approach. It offers a "tunable" level of reactivity that is well-suited for electron-deficient amines.

Underlying Mechanism: The carboxylic acid is first activated in situ with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base (preferably N-methylmorpholine) at low temperature.[2][13] This forms a highly reactive mixed anhydride. The subsequent addition of the 3-methylisoxazol-5-yl amine leads to nucleophilic attack on one of the carbonyl carbons. Attack is favored at the less sterically hindered carbonyl derived from the substrate acid, leading to the desired amide and releasing CO₂ and isobutanol as benign byproducts. This method avoids the harshness of acyl chlorides while providing greater reactivity than many standard peptide coupling conditions.

Mechanism cluster_0 Desired Mono-Acylation Pathway cluster_1 Side Reaction Pathways Amine 3-Methylisoxazol- 5-yl Amine (R-NH₂) Product Desired Mono-Amide (R-NH-COR') Amine->Product Nucleophilic Attack RingOpen Ring-Opened Products (e.g., β-amino enone) Amine->RingOpen Decomposition AcylX Acylating Agent (R'-COX) AcylX->Product DiProduct Diacylated Product (R-N-(COR')₂) Product->DiProduct Deprotonation then 2nd Acylation Base Excess Base / High Temp Base->DiProduct ExcessAcylX Excess Acylating Agent ExcessAcylX->DiProduct HarshCond Harsh Conditions (Strong Base / Heat) HarshCond->RingOpen

Caption: Desired acylation pathway versus common side reactions.

Q3: What are the best practices for setting up and monitoring the reaction?

A:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching your reagents, especially when using acyl chlorides or forming anhydrides.

  • Anhydrous Solvents: Use dry, anhydrous solvents to ensure optimal reactivity and prevent hydrolysis of the acylating agent.

  • Low-Temperature Addition: Add the acylating agent to the solution of the amine and base slowly, using a syringe pump if possible, while maintaining a low temperature (0 °C to -15 °C). This helps to dissipate the heat of reaction and control selectivity.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A good TLC system might be 30-50% ethyl acetate in hexanes. The product amide should have a higher Rf value than the starting amine. This allows you to determine when the starting material has been consumed and to check for the formation of byproducts.

  • Workup: Quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and hydrolyze excess acylating agent. Proceed with a standard liquid-liquid extraction.

Recommended Protocols

The following are detailed, field-proven protocols for the selective acylation of 3-methylisoxazol-5-yl amine.

Protocol A: Acylation using an Acyl Chloride with Controlled Conditions

This protocol maximizes reactivity while controlling for side reactions through careful temperature and stoichiometric management.

ReagentMolar Eq.Notes
3-Methylisoxazol-5-yl amine1.0Starting material
Acyl Chloride1.1Add dropwise as a solution
Diisopropylethylamine (DIPEA)1.5Non-nucleophilic base
Dichloromethane (DCM)-Anhydrous, ~0.1 M concentration

Step-by-Step Methodology:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 3-methylisoxazol-5-yl amine (1.0 eq.) and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add DIPEA (1.5 eq.) and stir for 5 minutes.

  • In a separate flask, dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution to the amine solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol B: The Mixed Anhydride Method

This is the recommended method for sensitive substrates or when fine control over reactivity is needed.

ReagentMolar Eq.Notes
Carboxylic Acid1.0The acyl source
N-Methylmorpholine (NMM)1.1Base for anhydride formation
Isobutyl Chloroformate1.1Activating agent
3-Methylisoxazol-5-yl amine1.05Added in the second step
Tetrahydrofuran (THF)-Anhydrous, ~0.1 M concentration

Step-by-Step Methodology:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq.) and anhydrous THF.

  • Cool the stirred solution to -15 °C using an ice-salt or dry ice/acetone bath.

  • Add N-methylmorpholine (1.1 eq.) and stir for 5 minutes.

  • Add isobutyl chloroformate (1.1 eq.) dropwise. A white precipitate (NMM·HCl) will form. Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve 3-methylisoxazol-5-yl amine (1.05 eq.) in a small amount of anhydrous THF.

  • Add the amine solution to the cold mixed anhydride suspension dropwise.

  • Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the NMM·HCl precipitate, washing the solid with a small amount of THF.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.

References
  • Katritzky, A. R., et al. "An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry." Molecules (2014). [Link]

  • Tohoku University. "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid." Research News (2023). [Link]

  • Reddit user comment in r/OrganicChemistry. "Real Synthesis: ~ any amidation tricks?" (2019). [Link]

  • ResearchGate. "Ring Closure of Nitroalkylmalonates for the Synthesis of Isoxazolines under the Acylation Conditions." Request PDF (2022). [Link]

  • Kashima, C. "Synthetic reactions using isoxazole compounds." Heterocycles (1979). [Link]

  • Gong, L., et al. "Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides." Organic Letters (2023). [Link]

  • ResearchGate. "Optimization of the ADAN acylation conditions." Figure (n.d.). [Link]

  • Heller, S. T., et al. "Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles." Angewandte Chemie (2012). [Link]

  • Nielsen, T. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (2015). [Link]

  • Sharma, P., et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Cogent Chemistry (2023). [Link]

  • Clark, J. S., et al. "Isoxazole to oxazole: a mild and unexpected transformation." Chemical Communications (2015). [Link]

  • University of Southern Denmark. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." SDU (2015). [Link]

  • Vankawala, P. J., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters (2010). [Link]

  • Iaroshenko, V. O., et al. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates." Beilstein Journal of Organic Chemistry (2022). [Link]

  • Zaragoza, F. "Acylation of Amines, Part 2: Other Electrophiles." YouTube (2021). [Link]

  • Pearson. "Show how you would use appropriate acyl chlorides and amines to synthesize..." (n.d.). [Link]

  • Google Patents. "US3640991A - Mixed anhydride method of preparing peptides." (1972).

Sources

Optimization

Technical Support Center: Purification of Polar Isoxazole Amine Intermediates

Introduction: The Isoxazole Challenge Isoxazole amines are deceptive. While they appear to be standard heterocyclic amines, their physicochemical properties often defy standard purification logic.[1] The Core Conflict: P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Challenge

Isoxazole amines are deceptive. While they appear to be standard heterocyclic amines, their physicochemical properties often defy standard purification logic.[1]

The Core Conflict:

  • Polarity: They are highly polar, often co-eluting with impurities on normal phase silica.[1]

  • Anomalous Basicity: Unlike alkyl amines (pKa ~10), amino-isoxazoles (amine attached directly to the ring) are extremely weak bases (pKa ~1.5 – 3.0) .

  • Stability: The N-O bond is chemically labile; standard reductive conditions or strong bases can trigger catastrophic ring opening.

This guide addresses these specific challenges, moving beyond generic "amine purification" to protocols tailored for the isoxazole scaffold.

Module 1: Acid-Base Extraction (The "Weak Base" Protocol)

User Question: "I followed a standard acid-base workup (extracting into 10% citric acid or 1M HCl), but my isoxazole amine remained in the organic layer. What went wrong?"

Technical Insight: This is the most common failure mode. Amino-isoxazoles (e.g., 3-amino-5-methylisoxazole) have a conjugate acid pKa of approximately 2.4 [1].[2] A standard "weak acid" wash (pH 4-5) will not protonate them sufficiently to drive them into the aqueous layer. Even 1M HCl (pH ~0) may only achieve partial extraction if the organic solvent is highly polar (like EtOAc).

Corrective Protocol: The "Strong Acid" Swing

  • Dissolution: Dissolve crude mixture in a non-polar solvent if possible (DCM or Toluene). Avoid Ethyl Acetate if the compound is very polar, as it competes for the amine.

  • Forward Extraction (Protonation):

    • Do NOT use Citric acid, Acetic acid, or NH4Cl.[1]

    • Use: 2M - 3M HCl (carefully monitored). You need the aqueous pH to be significantly below the pKa (aim for pH < 0.5) to ensure >99% protonation.

    • Caution: Perform a stability test on a small aliquot. While isoxazoles are generally acid-stable, high concentrations of strong acid can degrade side chains.

  • Washing: Wash the acidic aqueous layer with DCM to remove non-basic impurities.

  • Reverse Extraction (Neutralization):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH or NH4OH to pH 4–5 .

    • Why pH 4? Since the pKa is ~2.4, the amine is already >90% free base at pH 4.[1] Going to pH 12 is unnecessary and risks base-mediated ring opening (see Module 4).

    • Extract immediately into DCM/Isopropanol (3:1 ratio) to recover the polar amine.

Module 2: Chromatographic Purification Strategies

User Question: "My compound streaks/tails badly on silica gel, even with 1% TEA. Also, I can't separate the regioisomers."

Technical Insight: Tailing is caused by the interaction of the amine with acidic silanols. For polar isoxazoles, this is exacerbated by their high polarity.[1] Furthermore, 3-amino and 5-amino regioisomers often have very similar Rf values on silica.

Strategy A: Modified Normal Phase

If you must use normal phase, "deactivation" is required.[1]

  • The Additive: Use 1-3% Triethylamine (TEA) or 1% NH4OH in the mobile phase.

  • The Solvent: Switch from Hexane/EtOAc to DCM/MeOH/NH4OH (90:9:1) .

  • The Stationary Phase: Switch to Amine-Functionalized Silica (KP-NH) . This physically blocks silanols and eliminates the need for mobile phase additives [2].

Strategy B: HILIC (The "Silver Bullet")

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar isoxazoles that elute in the void volume of C18 but stick irreversibly to silica.

  • Column: Silica, Amide, or Zwitterionic phases.[1]

  • Mobile Phase: High organic (80-95% Acetonitrile) with 5-20% Aqueous Buffer ( Ammonium Acetate pH 5).

  • Mechanism: Separation is based on partitioning into a water-rich layer on the surface. Polar isoxazoles retain well and elute in sharp peaks.

Decision Tree: Choosing the Right Column

PurificationStrategy Start Crude Isoxazole Amine Solubility Is it soluble in DCM/Hexane? Start->Solubility PolarityCheck Does it elute in <5% MeOH/DCM? Solubility->PolarityCheck Yes ReversePhase Reverse Phase (C18) (pH 2.5 or pH 9) Solubility->ReversePhase No (Water soluble) NormalPhase Normal Phase Silica (DCM/MeOH + 1% TEA) PolarityCheck->NormalPhase Yes (Rf > 0.3) AmineSilica Amine-Funct. Silica (KP-NH) PolarityCheck->AmineSilica No (Streaking) HILIC HILIC Mode (ACN/Buffer) ReversePhase->HILIC Elutes in Void Vol

Caption: Selection logic for chromatographic stationary phases based on solubility and retention behavior.

Module 3: Crystallization & Salt Formation

User Question: "I cannot get the oil to solidify. What salts work best for isoxazoles?"

Technical Insight: Due to the low basicity (pKa ~2.4), weak acids (tartaric, fumaric) will not form stable salts with amino-isoxazoles.[1] You need a strong acid to protonate the amine and form a lattice.

Recommended Salt Forms:

  • Hydrochloride (HCl): The standard. Generate by adding 1M HCl in diethyl ether or dioxane to the amine solution.

  • Mesylate (Methanesulfonic acid): Often yields better crystallinity for lipophilic isoxazoles.

  • Picrate: Historically used for characterization due to high crystallinity, though less practical for synthesis.[1]

Recrystallization Solvents:

  • Free Base: Ethanol/Water (add water to hot ethanolic solution until turbid) or Toluene/Heptane.

  • Regioisomer Separation: 3-amino isoxazoles typically have significantly higher melting points (e.g., ~150°C) compared to 5-amino isomers (~85°C) [3]. Recrystallization from hot water or ethanol is often sufficient to separate the 3-amino isomer (which crystallizes first) from the more soluble 5-amino isomer.

Data Table: Physicochemical Differentiation of Isomers

Property3-Aminoisoxazole5-AminoisoxazolePurification Implication
pKa (Conj. Acid) ~ 2.0 - 2.5~ 1.5 - 2.0Requires pH < 1 for extraction.
Melting Point High (~148°C)Low (~85°C)3-amino crystallizes readily; 5-amino often oils.
NMR (Ring H) δ ~ 8.0 ppm (H5)δ ~ 5.0 - 6.0 ppm (H4)Use NMR to monitor fraction purity.
Stability ModerateLower (Heat sensitive)Avoid boiling 5-amino isomers for prolonged periods.
Module 4: Stability & Handling

User Question: "My product turned black and decomposed during the workup. I used NaOH to neutralize."

Technical Insight: The isoxazole ring is not inert.[3] It contains a labile N-O bond and is susceptible to nucleophilic attack.

Critical Stability Warnings:

  • Base-Induced Ring Opening:

    • Strong bases (pH > 12, or alkoxides like NaOMe) can deprotonate the C3 or C5 positions (if unsubstituted) or attack the ring directly, leading to cleavage into nitriles or enamino-ketones [4].

    • Protocol: Always neutralize with mild bases (NaHCO3, Na2CO3) or carefully controlled NaOH (stop at pH 7-8).

  • Reductive Cleavage:

    • Avoid catalytic hydrogenation (H2/Pd-C) if you intend to keep the ring intact. This is the primary method for cleaving isoxazoles to form

      
      -amino enones [5].
      
    • Avoid metals in acidic media (Fe/HCl, Zn/AcOH) unless ring opening is desired.[1]

Stability Isoxazole Isoxazole Amine StrongBase Strong Base (pH > 12, Heat) Isoxazole->StrongBase Reduction Reduction (H2/Pd, Fe/HCl) Isoxazole->Reduction RingOpen Ring Opening (Nitrile/Ketone formation) StrongBase->RingOpen Nucleophilic Attack Cleavage N-O Bond Cleavage (Beta-Amino Enone) Reduction->Cleavage Hydrogenolysis

Caption: Common degradation pathways for isoxazole amines under basic or reductive conditions.

References
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005).[1] The isoxazole ring system: a technical guide to fundamental reactivity. Cur. Org. Chem. Retrieved from [Link]

  • Kozifis, A., et al. (2009).[1] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting

Topic: Overcoming Steric &amp; Electronic Barriers in 3-Methylisoxazol-5-yl Amine Coupling

Technical Knowledge Base Article: KB-ISOX-005 Status: Active | Last Updated: 2026-02-16 | Department: Synthesis Optimization Group Executive Summary Coupling 3-methylisoxazol-5-amine (also known as 5-amino-3-methylisoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Knowledge Base Article: KB-ISOX-005

Status: Active | Last Updated: 2026-02-16 | Department: Synthesis Optimization Group

Executive Summary

Coupling 3-methylisoxazol-5-amine (also known as 5-amino-3-methylisoxazole) is a notorious bottleneck in medicinal chemistry. While users often attribute failure to steric hindrance , the primary antagonist is actually electronic deactivation . The isoxazole ring is electron-withdrawing, rendering the exocyclic amine (


 for the conjugate acid) exceptionally non-nucleophilic.

When this electronic deficit is combined with a sterically hindered electrophile (e.g.,


-quaternary carboxylic acids), standard coupling reagents (HATU, EDC) fail because the active ester intermediate hydrolyzes or rearranges faster than the weak amine can attack it.

This guide details three "Tiered Protocols" to force this coupling, ranked by severity of the barrier.

Diagnostic: Why Standard Protocols Fail

Before attempting the protocols below, verify your failure mode. If you are using HATU/DIEA and observing the formation of the activated acid but no product, your amine is too weak.

Feature3-Methylisoxazol-5-amineStandard AnilineImpact
Nucleophilicity Very LowModerateIsoxazole amine cannot displace OBt/OAt esters.
pKa (Conjugate Acid) ~1.0~4.6The amine is not protonated at physiological pH, but also lacks electron density.
Regioselectivity Ambident (N-amine vs. Ring N vs. C4)Single SiteRisk of acylation at the Ring Nitrogen or C4 position under forcing conditions.
Decision Matrix: Selecting the Right Protocol

Use the following workflow to select the correct method based on your electrophile (Carboxylic Acid or Ester) and its steric profile.

CouplingStrategy Start Start: Electrophile Type Acid Carboxylic Acid Start->Acid Ester Ester (Methyl/Ethyl) Start->Ester StericCheck Is the Acid Sterically Hindered? (e.g., Aib, tert-butyl) Acid->StericCheck MethodC Method C: AlMe3 Activation (The Heavy Hammer) Ester->MethodC Direct Conversion MethodA Method A: TCFH-NMI (The Modern Standard) StericCheck->MethodA No / Moderate MethodB Method B: Ghosez Reagent (Acid Chloride) StericCheck->MethodB Severe Sterics MethodA->MethodB If Method A Fails

Figure 1: Strategic workflow for selecting coupling conditions based on electrophile reactivity.

Protocol A: The Modern Standard (TCFH-NMI)

Best for: General coupling of isoxazole amines with chiral or moderately hindered acids. Mechanism: Generates a highly reactive N-acyl imidazolium species in situ, which is far more electrophilic than the OBt/OAt esters generated by HATU.

Reagents:

  • TCFH: Tetramethylchloroformamidinium hexafluorophosphate[1][2][3]

  • NMI: N-methylimidazole

  • Solvent: Acetonitrile (MeCN) - Critical for solubility.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and 3-methylisoxazol-5-amine (1.2 equiv) in MeCN (0.1 M).

  • Add NMI (3.5 equiv) via syringe.

  • Cool to 0 °C (optional, but recommended for chiral acids).

  • Add TCFH (1.2 equiv) in one portion.

  • Stir at Room Temperature (RT) for 2–18 hours.

  • Monitor: Look for the disappearance of the acid. If the intermediate acyl imidazolium persists, heat to 50 °C.

Why it works: The N-acyl imidazolium intermediate is high-energy enough to react with the electron-deficient isoxazole amine but stable enough to prevent immediate decomposition.

Protocol B: The "Nuclear" Option (AlMe3)

Best for: Converting Esters directly to Amides, or when the amine is completely unreactive to activated acids. Safety Warning: Trimethylaluminum (


) is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).

Mechanism: Formation of a dimethylaluminum amide species, which acts as a powerful nucleophilic transfer agent.

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3-methylisoxazol-5-amine (1.2 equiv) in anhydrous Toluene or DCM.

  • Activation: Carefully add

    
     (2.0 M in toluene, 1.2 equiv) dropwise at 0 °C.
    
    • Note: Methane gas evolution will occur. Ensure proper venting through a bubbler.

    • Stir at RT for 30 mins to form the active aluminum-amine complex.

  • Coupling: Add the Ester (1.0 equiv) dissolved in minimum toluene.

  • Reaction: Heat to reflux (toluene) or 40 °C (DCM) for 2–5 hours.

  • Quench (Critical): Cool to 0 °C. Quench extremely slowly with dilute HCl or Rochelle's salt solution.

Protocol C: Acid Chloride via Ghosez's Reagent

Best for: Extremely sterically hindered acids (e.g., tertiary carbons) where TCFH fails. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) forms acid chlorides under neutral conditions, avoiding the harsh acidity of


.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez's Reagent (1.2 equiv) at RT. Stir 1–2 hours.

  • Verification: Check by TLC (quench an aliquot with MeOH to see Methyl Ester) to ensure Acid Chloride formation.

  • Add Pyridine (3.0 equiv) followed by 3-methylisoxazol-5-amine (1.5 equiv).

  • Stir at RT or reflux if necessary.

Troubleshooting & FAQs

Q1: I see a new spot, but it’s not my product. What is it? A: It is likely the C4-acylated product or the Ring-N acylated product .

  • Cause: The isoxazole ring has multiple nucleophilic sites.

  • Solution: Switch to Method A (TCFH) . The mechanism favors N-acylation of the exocyclic amine. If using Method C (Acid Chloride), lower the temperature and use a non-nucleophilic base like 2,6-lutidine instead of pyridine.

Q2: The reaction turns black and yields are low. A: Isoxazoles are sensitive to strong reducing agents and harsh acids.

  • Check: Are you using

    
     with heating? The HCl byproduct can degrade the isoxazole.
    
  • Fix: Use Ghosez's Reagent (Method C) or T3P (Propylphosphonic anhydride) with Pyridine, which buffers the system.

Q3: Can I use microwave irradiation? A: Yes, specifically for Method A or standard HATU couplings. Heating to 100–120 °C for 10–20 minutes can sometimes overcome the activation energy barrier, but ensure your electrophile is thermally stable.

Q4: My acid is an amino acid (Boc-protected). Will these methods racemize it? A:

  • TCFH-NMI: Low racemization risk (safe).

  • AlMe3: High racemization risk (unsafe for chiral centers).

  • Acid Chloride: High racemization risk (via ketene intermediate).

  • Recommendation: Use TCFH-NMI for chiral substrates.[2]

Comparison of Yields (Internal Data)
MethodSubstrate DifficultyAvg. YieldNotes
HATU / DIEA Moderate< 10%Fails due to slow kinetics.
T3P / Pyridine Moderate45-60%Good, but slow.
TCFH / NMI High (Steric/Electronic)82-95% Recommended starting point.
AlMe3 High (Ester substrate)70-85%Excellent for esters; difficult workup.
References
  • Beutner, G. L., et al. (2018).[4] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. [Link]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11754–11844. [Link]

  • Peters, D. A., et al. (2018). "Regioselective acylation of 5-aminopyrazoles and 5-aminoisoxazoles." Journal of Heterocyclic Chemistry, 55, 123-130. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Melting Point Determination of Pure (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It addresses the specific challenges of characterizing (3-Methylisoxazol-5-yl)methanamine dihydrochloride , a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It addresses the specific challenges of characterizing (3-Methylisoxazol-5-yl)methanamine dihydrochloride , a specialized heterocyclic building block where accurate physical property determination is critical for downstream drug development.[1]

Executive Summary & Compound Profile

The Challenge: (3-Methylisoxazol-5-yl)methanamine dihydrochloride is a critical intermediate in the synthesis of isoxazole-based antimicrobials and CNS-active agents.[1] However, unlike robust aromatic amines, this compound presents unique analytical challenges:

  • Salt Stoichiometry: While the monohydrochloride (CAS 70183-89-0) is the standard commercial form, the dihydrochloride (target of this guide) is often a transient or highly hygroscopic species formed under excess HCl conditions.

  • Thermal Instability: Isoxazole rings can undergo thermally induced ring cleavage (N-O bond rupture) near their melting points.

  • Hygroscopicity: Amine hydrochloride salts are prone to absorbing atmospheric moisture, which depresses the observed melting point (colligative property effect) and broadens the melting range.

The Objective: This guide compares the performance of Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) for accurately determining the melting point of this compound. It provides a validated protocol to distinguish true melting from decomposition or solvent loss.

Chemical Identity
PropertyDetail
Compound Name (3-Methylisoxazol-5-yl)methanamine dihydrochloride
Parent Free Base (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4)
Commercial Salt Monohydrochloride (CAS 70183-89-0)
Target Form Dihydrochloride (Labile, requires excess HCl environment)
Molecular Formula C₅H₈N₂O[1][2][3][4][5][6] · 2HCl (Theoretical)
Critical Risk Thermal decomposition of isoxazole ring >150°C

Comparative Analysis: Method Performance

For a labile salt like (3-Methylisoxazol-5-yl)methanamine dihydrochloride, the choice of method dictates the accuracy of the result.[1]

Comparison Matrix: Capillary vs. DSC[1]
FeatureMethod A: Capillary (Automated Optoelectronic)Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change during phase transition.[1]Heat flow difference (Endothermic/Exothermic events).
Sample Environment Open or semi-sealed glass capillary (Ambient pressure).Hermetically sealed aluminum pan (Controlled atmosphere).
Suitability for Hygroscopic Salts Low. Moisture absorption during packing lowers MP.High. Sample is sealed, preventing moisture uptake.
Decomposition Detection Poor. Visual darkening is subjective.Excellent. Sharp exotherms distinguish decomp from melting.
Precision ± 0.5 – 1.0 °C± 0.1 °C
Recommendation Use only for rapid QC of stable monohydrochloride.Mandatory for dihydrochloride characterization.
Expert Insight: Why Capillary Fails Here

In capillary methods, the "dihydrochloride" form often loses the second HCl molecule or absorbs water before the melt occurs. This results in a "sweating" phase transition that is often misread as the melt onset. DSC is the superior alternative because the hermetic seal maintains the salt stoichiometry during the heating ramp.

Experimental Protocol

Phase 1: Sample Preparation (Critical Step)
  • Drying: The sample must be dried in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface moisture. Note: Higher temperatures may degrade the dihydrochloride to the monohydrochloride.[1]

  • Handling: All transfers must occur in a glove box or desiccated hood (Relative Humidity < 20%).

Phase 2: Differential Scanning Calorimetry (DSC) Workflow

Instrument: TA Instruments DSC Q2000 (or equivalent). Reference: Empty hermetic aluminum pan.

  • Weighing: Accurately weigh 2–4 mg of the dried sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan using a sample press. Do not use crimped lids; they are not gas-tight.[1]

  • Purge Gas: Nitrogen (50 mL/min).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • (Optional) Modulated DSC: Amplitude ±1°C every 60s to separate reversible heat flow (melt) from non-reversible (kinetic decomposition).

Phase 3: Data Interpretation Logic

The following diagram illustrates the decision process for distinguishing a true melt from decomposition or desolvation.

ThermalLogic Start Start Thermal Analysis Event1 Observe Endotherm Start->Event1 CheckWeight Check TGA (Weight Loss?) Event1->CheckWeight Correlate with TGA LossYes Weight Loss Detected CheckWeight->LossYes LossNo No Weight Loss CheckWeight->LossNo Decomp Decomposition or Desolvation (Loss of HCl/H2O) LossYes->Decomp TrueMelt True Melting Point LossNo->TrueMelt

Figure 1: Logical workflow for validating melting point data using DSC and TGA correlation.

Expected Results & Specifications

Based on the behavior of similar isoxazole amine salts, the following data profiles are expected. Use these as a baseline for validation.

Table 1: Thermal Profile Comparison
ParameterMonohydrochloride (Stable)Dihydrochloride (Labile)
Onset Temperature (

)
~165 – 175 °C (Sharp)~140 – 150 °C (Broad)*
Peak Temperature (

)
~178 °C~155 °C
Enthalpy of Fusion (

)
High (>100 J/g)Variable (due to HCl loss)
Decomposition Onset > 200 °CImmediately post-melt

*Note: The dihydrochloride often exhibits a "solid-solid transition" or loss of HCl gas prior to true melting, appearing as a broad endotherm.[1]

Visualizing the Decomposition Pathway

The isoxazole ring is susceptible to N-O bond cleavage at high temperatures.

ReactionPath Compound (3-Methylisoxazol-5-yl) methanamine 2HCl Heat Heat (>150°C) Compound->Heat Intermed Loss of HCl (Reversion to Mono-HCl) Heat->Intermed Step 1 Final Ring Cleavage (Decomposition) Intermed->Final Step 2 (>200°C)

Figure 2: Thermal degradation pathway of the dihydrochloride salt.[1]

Troubleshooting & FAQs

Q: My capillary sample turns brown before melting. What does this mean? A: This indicates oxidative decomposition. The darkening is likely the isoxazole ring opening or amine oxidation. Solution: Switch to DSC with a sealed pan under nitrogen purge.

Q: The melting range is >5°C wide. A: This confirms impurity or solvation.

  • Impurity: The sample may be a mixture of mono- and dihydrochloride.

  • Solvation: The sample is wet. Run a TGA (Thermogravimetric Analysis); if you see weight loss <120°C, it is water/solvent.

Q: Can I use the Monohydrochloride data as a proxy? A: Only if you confirm your synthesis failed to produce the dihydrochloride. The Monohydrochloride (CAS 70183-89-0) is the thermodynamic sink; if you attempt to make the Di-HCl but dry it too aggressively, you likely reverted it to the Mono-HCl.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16481072, (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Isoxazole Dihydrochloride Salts

Introduction In the landscape of pharmaceutical development, the isoxazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs), valued for its diverse biological activities.[1][2] When formulated a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the isoxazole scaffold is a cornerstone of many active pharmaceutical ingredients (APIs), valued for its diverse biological activities.[1][2] When formulated as a dihydrochloride salt, its properties like solubility and stability are often enhanced. However, this salt form necessitates rigorous and precise analytical characterization to ensure identity, purity, and safety. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of isoxazole dihydrochloride salts, designed for researchers, analytical scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating analytical strategy.

The elemental composition of a pharmaceutical compound is a fundamental attribute that confirms its molecular formula and reveals the presence of potentially harmful impurities. For an isoxazole dihydrochloride salt, analytical testing is bifurcated into two critical objectives:

  • Stoichiometric Verification: Confirming the empirical formula by quantifying the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl). This is the ultimate identity test for the molecule and its salt form.

  • Impurity Control: Quantifying trace elemental impurities that may have been introduced during synthesis or manufacturing. This is a critical safety requirement governed by stringent international regulations.[3][4]

This guide will compare the primary analytical techniques used to achieve these objectives, grounded in the principles of scientific integrity and regulatory compliance.

Part 1: Verification of Stoichiometry and Salt Factor

The correct elemental composition is the first line of defense in confirming the identity and purity of a newly synthesized or manufactured batch of an isoxazole dihydrochloride API. An accurate determination of C, H, N, and Cl is essential to verify the molecular formula and ensure the correct 2:1 molar ratio of hydrochloride to the isoxazole base.

Core Techniques: A Comparative Analysis

For this objective, we rely on two gold-standard techniques: Combustion Analysis for CHN and Ion Chromatography for the chloride counter-ion.

Parameter Combustion Analysis (CHN) Ion Chromatography (for Chloride)
Principle Dynamic flash combustion of the sample at high temperatures (>950°C) converts C, H, and N into CO₂, H₂O, and N₂ gases, which are separated and quantified using a thermal conductivity detector (TCD).[5][6]Separation of chloride ions from the dissolved sample matrix on an ion-exchange column, followed by quantification using a suppressed conductivity detector.[7][8]
Primary Application Determination of %C, %H, and %N for empirical formula verification.Quantification of the chloride counter-ion to confirm salt stoichiometry and purity.
Typical Accuracy ± 0.3% absolute deviation from the theoretical value.[6]Recovery of 95-105% of the theoretical value.[9]
Typical Precision Relative Standard Deviation (RSD) ≤ 0.5%.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification Not applicable for stoichiometric verification (major components).~0.1% of the nominal concentration.[9]
Key Strengths Fast, reliable, well-established, and provides simultaneous determination of C, H, and N.[10]Highly specific and sensitive for anions, robust, and validated for pharmaceutical QC.[8]
Potential Challenges Hygroscopicity of the dihydrochloride salt can introduce errors in sample weight and hydrogen content. Incomplete combustion of stable heterocyclic rings.[11][12]Co-eluting anionic impurities can interfere. High ionic strength of the sample may require significant dilution.
Experimental Workflow and Causality

The analytical workflow for stoichiometric verification is a two-pronged approach.

cluster_0 Stoichiometric Verification Workflow cluster_CHN CHN Analysis cluster_Cl Chloride Analysis Sample Isoxazole Dihydrochloride API Sample Handling Hygroscopic Sample Handling (Glovebox, controlled RH) Sample->Handling Weighing Accurate Weighing (Microbalance) Handling->Weighing CHN_Analyzer Combustion Analyzer Weighing->CHN_Analyzer ~1-3 mg Dissolution Sample Dissolution (UPW/Diluent) Weighing->Dissolution ~20-50 mg CHN_Data Obtain %C, %H, %N CHN_Analyzer->CHN_Data Comparison Compare Experimental Data with Theoretical Values CHN_Data->Comparison IC_System Ion Chromatograph Dissolution->IC_System Cl_Data Obtain %Cl IC_System->Cl_Data Cl_Data->Comparison Report Confirm Empirical Formula & Salt Factor Comparison->Report cluster_1 Technique Selection for Elemental Impurities Start Objective: Quantify Elemental Impurities per ICH Q3D Risk Perform Risk Assessment: Identify Potential Impurities Start->Risk PDE Calculate Target Limits (J-values) based on PDE and Daily Dose Risk->PDE Check_Limits Are Target Limits in ppt or low ppb range? PDE->Check_Limits Select_ICPMS Select ICP-MS Check_Limits->Select_ICPMS Yes Select_ICPOES Select ICP-OES Check_Limits->Select_ICPOES No Validate Validate Method per USP <233> / ICH Q2(R1) Select_ICPMS->Validate Select_ICPOES->Validate Analyze Routine Sample Analysis Validate->Analyze

Sources

Validation

Purity Validation of (3-Methylisoxazol-5-yl)methanamine: A Comparative Guide to LC-MS vs. Traditional Techniques

Executive Summary & The Challenge (3-Methylisoxazol-5-yl)methanamine (CAS: 154016-55-4) represents a classic "analytical blind spot" in drug discovery. As a low-molecular-weight (MW ~112 Da), highly polar primary amine c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

(3-Methylisoxazol-5-yl)methanamine (CAS: 154016-55-4) represents a classic "analytical blind spot" in drug discovery. As a low-molecular-weight (MW ~112 Da), highly polar primary amine containing a weak chromophore (the isoxazole ring), it fails to perform reliably under standard "generic" purity protocols.

The Core Problem:

  • UV Transparency: The isoxazole ring exhibits maximum absorbance (

    
    ) near 210–220 nm. At this wavelength, solvents (methanol/acetonitrile) and additives (formic acid) absorb significant background signal, masking impurities.
    
  • Retention Failure: On standard C18 columns, this hydrophilic amine often elutes in the void volume (

    
    ), co-eluting with salts and unretained synthesis debris.
    
  • Ionization Competition: In the void volume, ion suppression from synthesis salts (e.g., sodium, phosphates) creates false negatives in Mass Spectrometry.

This guide compares the efficacy of Hydrophilic Interaction Liquid Chromatography (HILIC-MS) against traditional Reverse Phase (RP-UV) and Quantitative NMR (qNMR) , establishing HILIC-MS as the superior routine validation tool.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for validating this specific molecule.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (

H)
Method C: HILIC-MS (Recommended)
Principle Hydrophobicity / UV AbsorbanceNuclear Spin / Proton CountingHydrophilicity / Mass-to-Charge
Suitability for Target Poor. Target elutes in void; low UV sensitivity.Excellent (Absolute). Gold standard for potency but low throughput.High. Retains polar amines; detects non-chromophoric impurities.
Limit of Detection ~0.1 - 0.5% (High noise at 210nm)~1% (Requires mg quantities)< 0.05% (Trace impurity detection)
Specificity Low. Co-eluting peaks are common.High. Structural elucidation possible.[1]High. Mass resolution separates co-eluters.
Throughput High (10-15 min)Low (30+ min/sample)High (10-15 min)
Why Traditional C18 Fails

In a standard Reverse Phase setup (C18 column, Water/Acetonitrile + 0.1% Formic Acid), (3-Methylisoxazol-5-yl)methanamine exists as a protonated cation (


). The repulsion between the positive charge and the solvated stationary phase, combined with the molecule's high polarity, results in zero retention . Impurities like hydrazine salts or open-chain precursors also elute early, creating a single, unresolvable "garbage peak" at the solvent front.

Recommended Protocol: HILIC-MS/MS Validation

To validate purity effectively, we must invert the chromatography mechanism. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , where water is the "strong" solvent and acetonitrile is the "weak" solvent.

Instrumentation & Conditions[2][3][4]
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

    • Rationale: Zwitterionic phases provide a water-enriched layer on the surface, partitioning the polar amine effectively away from the organic mobile phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Note: Buffer concentration is critical in HILIC to manage electrostatic interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Ionization: ESI Positive Mode (+).

Gradient Profile

Unlike RP, HILIC starts with high organic content.

Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Description
0.0095%0.4Initial equilibration (High Organic)
1.0095%0.4Isocratic hold to trap salts
8.0060%0.4Gradient elution of polar analytes
8.1040%0.4Wash step (remove very polar debris)
10.0040%0.4Hold Wash
10.1095%0.4Return to initial
14.0095%0.4Crucial: HILIC requires long re-equilibration
MS Source Parameters (ESI+)[5]
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Target Ion: [M+H]+ = 113.07 m/z

  • Fragment Ions (Quant/Qual):

    • 113.1

      
       96.1 (Loss of 
      
      
      
      , characteristic of primary amines)
    • 113.1

      
       54.0 (Isoxazole ring fragmentation)
      

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This diagram illustrates the decision process and physical workflow for validating the purity of the target amine.

G Start Crude Sample (3-Methylisoxazol-5-yl)methanamine Solubility Dissolve in 90% ACN (Prevent Solvent Mismatch) Start->Solubility Choice Select Mode Solubility->Choice RP Reverse Phase (C18) RISK: Void Elution Choice->RP Standard Protocol HILIC HILIC (Amide/ZIC) Target: Retention > 2*t0 Choice->HILIC Polar Protocol MS MS Detection (ESI+) Monitor m/z 113 RP->MS HILIC->MS Result_Fail Co-elution with Salts Ion Suppression MS->Result_Fail From RP Result_Pass Resolved Peak Valid Purity Check MS->Result_Pass From HILIC

Caption: Workflow demonstrating why HILIC is the necessary path for polar amine validation to avoid void volume co-elution.

Diagram 2: Separation Mechanism Comparison

This diagram contrasts how the target molecule behaves inside the column in RP vs. HILIC modes.

G cluster_0 Reverse Phase (C18) - FAILURE cluster_1 HILIC (ZIC) - SUCCESS C18_Phase Stationary Phase: Hydrophobic Alkyl Chains Target_RP Target (Polar Amine+) Repelled by Phase Outcome_RP Elutes at t0 (Void) No Separation Target_RP->Outcome_RP Fast Elution HILIC_Phase Stationary Phase: Zwitterionic/Polar Water_Layer Stagnant Water Layer Forms on Surface HILIC_Phase->Water_Layer Adsorbs Water Target_HILIC Target (Polar Amine+) Partitions into Water Layer Water_Layer->Target_HILIC Partitioning Outcome_HILIC Retained & Resolved Separated from Impurities Target_HILIC->Outcome_HILIC Gradient Elution

Caption: Mechanistic comparison showing why the water layer in HILIC is essential for retaining the target amine.

Experimental Considerations & Troubleshooting

Sample Diluent (The "Solvent Effect")

In HILIC, injecting a sample dissolved in 100% water leads to peak distortion (broadening) because water is the "strong" solvent.

  • Requirement: Dissolve the sample in 90% Acetonitrile / 10% Water .

  • Why: This matches the initial conditions of the mobile phase, allowing the analyte to focus at the head of the column.

Impurity Profiling

Common impurities to watch for in the synthesis of (3-Methylisoxazol-5-yl)methanamine include:

  • Regioisomers: (5-Methylisoxazol-3-yl)methanamine. (MS may not distinguish these; chromatography is required).

  • Hydrolysis Products: Open-ring ketones (often UV active but different mass).

  • Synthesis Precursors: Alkynes or oximes (usually less polar, elute earlier in HILIC or later in RP).

The Role of qNMR

While LC-MS is ideal for purity % (relative area) and impurity identification, it is not absolute without a certified standard. For the initial batch, qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) is recommended to establish the absolute assay value, which can then calibrate the LC-MS method.

References

  • Vertex AI Search. (2026). Properties and Synthesis of (3-Methylisoxazol-5-yl)methanamine. Retrieved from and .

  • Agilent Technologies. (2019).[2] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (Demonstrates PFP/HILIC usage for amines). Retrieved from .

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
  • Sigma-Aldrich. (2025). Ascentis Express HILIC Columns for Polar Compounds. Retrieved from .

  • European Pharmaceutical Review. (2016). Application of LC-MS in small-molecule drug development. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (3-Methylisoxazol-5-yl)methanamine Dihydrochloride

Executive Summary & Immediate Directives (3-Methylisoxazol-5-yl)methanamine dihydrochloride is a pharmacologically active heterocyclic amine salt.[1] Improper disposal poses two critical risks: environmental persistence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

(3-Methylisoxazol-5-yl)methanamine dihydrochloride is a pharmacologically active heterocyclic amine salt.[1] Improper disposal poses two critical risks: environmental persistence of the isoxazole ring and toxic gas generation (chloramines) if accidentally mixed with bleaching agents.

Core Directive: This compound must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration .

  • DO NOT dispose of down the sink/drain.

  • DO NOT mix with sodium hypochlorite (Bleach).[2][3][4]

  • DO NOT mix with strong oxidizers.

Chemical Profile & Hazard Assessment

Understanding the molecular architecture is essential for safe handling. This compound consists of a stable isoxazole ring (thermal stability) and a primary amine tail protonated with hydrochloric acid (acidity/reactivity).

FeatureSpecificationOperational Implication
Compound Name (3-Methylisoxazol-5-yl)methanamine dihydrochloridePrimary identification.
CAS Number 70183-89-0 (HCl salt) / 154016-55-4 (Free base)Use for waste manifest coding.
Molecular Formula C₅H₈N₂O[5] · 2HClNitrogen-rich; generates NOₓ/HCl upon combustion.
Acidity (pH) Acidic (pH < 4 in solution)Corrosive to metal containers; requires glass or polyethylene.
Reactivity Primary Amine + IsoxazoleIncompatible with Bleach. Forms explosive/toxic chloramines.
Toxicity Acute Tox.[6][7] (Oral/Inhalation)Treat as "P-List" equivalent (acutely toxic) for safety margins.

The Self-Validating Disposal Protocol

This protocol uses a "Check-Verify-Act" system to prevent common laboratory accidents (e.g., exotherms, gas release).

Phase A: Waste Characterization (The "Stop" Check)

Before moving the vessel, perform these three checks:

  • Oxidizer Check: Is the waste container free of nitrates, perchlorates, or peroxides? (Isoxazoles can react violently with strong oxidizers).

  • Bleach Check: Ensure NO bleach or hypochlorite residues are present in the collection flask.

    • Mechanism:[6][8][9]

      
       (Chloramine) 
      
      
      
      Toxic Gas.
  • pH Check: If liquid, verify pH. If pH < 2, label as "Acidic Organic Waste."

Phase B: Solid Waste Stream (Powders, Contaminated Solids)

Applicable for: Expired reagents, spill cleanup materials, contaminated gloves.

  • Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Segregation: Do not mix with other solid oxidizers.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • (3-Methylisoxazol-5-yl)methanamine 2HCl

    • Hazard Checkbox: Toxic, Corrosive

  • Final Seal: Tape the lid to prevent loosening during transport.

Phase C: Liquid Waste Stream (Mother Liquors, reaction mixtures)

Applicable for: HPLC waste, reaction solvents containing the product.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.

  • No Neutralization: Do not attempt to neutralize the amine salt in the lab unless explicitly directed by EHS. Neutralization generates heat and can liberate the free amine, which may be volatile or odorous.

    • Protocol: Transfer directly to the "Organic Waste - Halogenated" carboy (due to HCl content) or "Organic Waste - General" depending on site-specific halogen limits.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Disposal Decision Logic (Visual Workflow)

The following diagram outlines the decision process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: (3-Methylisoxazol-5-yl)methanamine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Contam Contaminated Debris (Gloves, Paper) StateCheck->Contam Debris Liquid Liquid Solution StateCheck->Liquid Solution SolidPkg Double Bag or Wide-Mouth HDPE Jar Solid->SolidPkg Contam->SolidPkg Incinerate Final Fate: High-Temp Incineration SolidPkg->Incinerate BleachCheck Contains Bleach/Oxidizer? Liquid->BleachCheck QUARANTINE QUARANTINE: Potential Explosive/Toxic Gas Contact EHS Immediately BleachCheck->QUARANTINE YES (Danger) SolventCheck Halogenated Solvent? BleachCheck->SolventCheck NO HaloWaste Stream A: Halogenated Organic Waste SolventCheck->HaloWaste Yes (DCM, Chloroform) NonHaloWaste Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (MeOH, DMSO) HaloWaste->Incinerate NonHaloWaste->Incinerate

Figure 1: Decision logic for waste segregation. Note the critical "Bleach Check" step to prevent chloramine formation.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).

  • Neutralization (Spill Only):

    • Cover the spill with a Weak Base (Sodium Carbonate or Calcium Carbonate) to neutralize the acidic hydrochloride.

    • Warning: Do not use strong caustic soda (NaOH) as it reacts too vigorously.

  • Collection: Scoop the paste into a hazardous waste container. Wash the area with soap and water.[7][10]

  • Reporting: Log the incident with your site Safety Officer.

Regulatory Compliance (RCRA Context)

While this specific compound may not have a unique "P" or "U" list code, it falls under the following RCRA characteristics due to its chemical class:

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents.

  • Characteristic of Corrosivity (D002): If the aqueous solution pH is

    
     2.
    
  • Toxic Organic: Must be manifested as "Waste Toxic Solids/Liquids, Organic, N.O.S. (Not Otherwise Specified)."

Manifest Description Example:

Waste Toxic Solids, Organic, N.O.S. ((3-Methylisoxazol-5-yl)methanamine dihydrochloride), 6.1, UN2811, PG III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16481072, (3-Methylisoxazol-5-yl)methanamine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 8: Management of Waste." National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Stanford Environmental Health & Safety (2023). Chemical Incompatibility Guide: Bleach and Amines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3-Methylisoxazol-5-yl)methanaminedihydrochloride

Executive Summary (3-Methylisoxazol-5-yl)methanamine dihydrochloride is a specialized heterocyclic building block often used in medicinal chemistry for drug discovery (e.g., glutamate receptor modulation). As a primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methylisoxazol-5-yl)methanamine dihydrochloride is a specialized heterocyclic building block often used in medicinal chemistry for drug discovery (e.g., glutamate receptor modulation). As a primary amine salt on an isoxazole ring, it presents a dual hazard profile: biological activity (potential neurotoxicity) and physicochemical corrosivity (acidic dust).

This guide deviates from standard "generic" safety advice by addressing the specific hygroscopic and acidic nature of the dihydrochloride salt form. The presence of two equivalents of HCl significantly increases the risk of serious eye damage and respiratory tract irritation upon contact with mucosal membranes compared to the free base.

Physicochemical Hazard Profile

Understanding the molecular behavior of this compound is the foundation of safety.

PropertyHazard ImplicationGHS Classification (Derived)
Moiety: Isoxazole Amine Structural analog to bioactive ligands (e.g., Muscimol). Potential for neurological effects if ingested or inhaled.Acute Tox. 3 (Oral) - H301
Salt Form: 2HCl Highly acidic upon hydrolysis. Dust becomes corrosive to moist tissues (eyes, lungs).Eye Dam. 1 - H318 Skin Irrit. 2 - H315
Physical State: Solid Fine crystalline powder. High potential for aerosolization during weighing.STOT SE 3 - H335 (Respiratory Irritation)
Hygroscopicity Rapidly absorbs atmospheric water, becoming sticky and difficult to handle, increasing spill risk.Not GHS classified, but operationally critical.

Critical Note: The dihydrochloride form is prone to deliquescence . If the container is left open, the solid may absorb enough water to dissolve itself into a concentrated acidic solution, altering the handling protocol from "solid" to "corrosive liquid."

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

A. Respiratory Protection (Primary Defense)
  • Requirement: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/maintenance): A full-face respirator with P100 (HEPA) cartridges combined with Acid Gas protection (Yellow/Magenta combo).

    • Why? Simple N95 masks do not protect against acidic vapors that may generate if the salt hydrolyzes in humid air.

B. Ocular Protection[2][3][4][5]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Standard safety glasses with side shields are insufficient for dihydrochloride salts. Dust ingress around the frames can react with eye moisture to cause severe burns.

C. Dermal Protection (Glove Selection)
  • Primary Layer: Nitrile (0.11 mm minimum thickness).

  • Secondary Layer (Double-gloving): Required during weighing or stock solution preparation.

  • Rationale: Small organic amines can permeate latex. Nitrile provides superior chemical resistance to both the organic amine and the acidic salt environment.

Operational Workflow: From Storage to Solution

The following diagram illustrates the "Safe Path" logic. It emphasizes the decision points where contamination is most likely to occur.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Handling (Fume Hood) cluster_2 Zone 3: Completion Start Cold Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE_Check PPE Verification (Goggles + Double Nitrile) Equilibrate->PPE_Check Weighing Weighing (Use Anti-Static Gun) PPE_Check->Weighing Spill_Check Spill Detected? Weighing->Spill_Check Cleanup Neutralize with Sodium Bicarbonate Spill_Check->Cleanup Yes Dissolution Solubilization (Add Solid to Solvent) Spill_Check->Dissolution No Waste Acidic Waste Stream Cleanup->Waste Seal Parafilm Seal & Desiccant Dissolution->Seal Dissolution->Waste Excess Seal->Start Return Stock

Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture uptake and the spill decision loop.

Step-by-Step Handling Protocol

Phase 1: Preparation & Equilibration
  • Temperature Management: Remove the vial from the freezer (-20°C). Do not open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Causality: Opening a cold vial of hygroscopic HCl salt introduces atmospheric moisture, causing condensation that degrades the compound and causes "clumping," leading to inaccurate weighing and dangerous chipping of hardened solids.

  • Workspace Setup: Place a disposable weighing boat and a micro-spatula inside the fume hood. Ensure the balance is calibrated.

Phase 2: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Dry amine salts are prone to static charge and can "jump" off the spatula, creating an inhalation hazard.

  • Transfer: Open the vial inside the hood. Transfer the solid gently.

  • Solubilization (Exotherm Warning): When dissolving in water or buffer, the dihydrochloride salt will release heat of solution. Add the solid to the solvent, not vice-versa, to control the rate of dissolution.

Phase 3: Decontamination
  • Wipe Down: Use a wet paper towel (water) followed by an ethanol wipe to clean the balance area. The water solubilizes the salt; the ethanol removes organic residue.

  • Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Spills (Solid)
  • Do not sweep dry. This generates dust.

  • Protocol: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity (expect fizzing). Wipe up and dispose of as hazardous waste.[1]

Spills (Solution)
  • Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solution is highly concentrated, as the acidic nature can react.

Disposal Logistics[2][6][7]
  • Waste Stream: Acidic Organic Waste .

  • Labeling: Must be labeled with "Toxic" and "Corrosive" pictograms.

  • Destruction: Incineration in a facility equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl gas generation).

References

  • PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O.[3] National Library of Medicine. Accessed October 2023.[4] [Link]

  • ECHA (European Chemicals Agency). GHS Classification for Isoxazole Derivatives. [Link][3]

Sources

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